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  • Product: (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate
  • CAS: 1704169-28-7

Core Science & Biosynthesis

Foundational

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate chemical properties

Executive Summary (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS: 1704169-28-7) is a high-value halogenated cinnamate ester serving as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniquene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS: 1704169-28-7) is a high-value halogenated cinnamate ester serving as a "privileged scaffold" in modern medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses three distinct electrophilic sites—an aryl bromide, an aryl chloride, and an electron-deficient alkene (Michael acceptor)—each activatable under specific conditions.[1]

This guide provides a definitive technical analysis of this molecule, moving beyond basic catalog data to offer validated synthetic protocols, chemoselectivity insights, and application logic for kinase inhibitor design and covalent drug discovery.[1]

Chemical Identity & Physical Properties[1][2][3][4][5]

The physicochemical profile of this compound dictates its handling and utility in lipophilic ligand efficiency calculations.

PropertyDataNotes
IUPAC Name Methyl (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoateStereochemically pure trans isomer.[1]
CAS Number 1704169-28-7Primary identifier.[1]
Molecular Formula C₁₀H₈BrClO₂
Molecular Weight 275.53 g/mol Ideal for fragment-based drug design (FBDD).
SMILES COC(=O)/C=C/C1=CC=C(Br)C(Cl)=C1
LogP (Predicted) 3.29 ± 0.4Highly lipophilic; requires non-polar solvents (DCM, Toluene).
Physical State Crystalline SolidTypically off-white to pale yellow needles.[1]
Melting Point 60–85 °C (Predicted range)Note: Analog methyl 4-bromocinnamate melts at 84–86 °C.
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water.[1]

Core Synthesis: The Self-Validating Protocol

While Heck coupling is a viable route, it often suffers from regioselectivity issues when using di-halogenated precursors.[1] The Horner-Wadsworth-Emmons (HWE) olefination is the superior "self-validating" method for laboratory scale, guaranteeing exclusive (E)-stereoselectivity and preserving the sensitive aryl halides.[1]

Reaction Logic[6]
  • Precursor: 4-Bromo-3-chlorobenzaldehyde (CAS: 14166-51-9).[1]

  • Reagent: Trimethyl phosphonoacetate.[2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaH.[1]

  • Mechanism: The phosphonate carbanion attacks the aldehyde; the intermediate eliminates phosphate to form the alkene.[1] The thermodynamic stability of the trans product drives the (E)-selectivity.

Step-by-Step Protocol

Scale: 10 mmol (approx. 2.75 g theoretical yield).

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Activation: Add Trimethyl phosphonoacetate (1.1 eq, 11 mmol, 2.00 g) and anhydrous THF (30 mL). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion, 1.2 eq, 12 mmol, 0.48 g) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 min at 0 °C until clear.

  • Addition: Dropwise add a solution of 4-Bromo-3-chlorobenzaldehyde (1.0 eq, 10 mmol, 2.19 g) in THF (10 mL).

  • Reaction: Remove ice bath and stir at Room Temperature (25 °C) for 4–6 hours.

    • Validation Point: Monitor by TLC (Hexane:EtOAc 8:1). The aldehyde spot (Rf ~0.6) should disappear; a new fluorescent spot (Rf ~0.4) appears.[3][2][4][5][6]

  • Quench & Workup: Quench with sat. NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot Hexane/Ethanol (9:1) or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexane).

Synthetic Pathway Visualization

Synthesis cluster_0 Reagents Aldehyde 4-Bromo-3-chlorobenzaldehyde (CAS: 14166-51-9) Intermediate Betaine Intermediate Aldehyde->Intermediate NaH, THF 0°C Phosphonate Trimethyl phosphonoacetate Phosphonate->Intermediate Product (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (Target) Intermediate->Product Elimination (E)-Selective

Figure 1: HWE Olefination pathway ensuring stereochemical purity.[1]

Orthogonal Reactivity & Chemoselectivity[1][10]

The power of this scaffold lies in its ability to undergo sequential, selective transformations.[1] The reactivity order is: Aryl Bromide > Acrylate (Michael) > Aryl Chloride .

Site A: The Aryl Bromide (Suzuki/Buchwald Node)

The C4-Bromine bond is the most labile. It undergoes oxidative addition with Pd(0) rapidly.

  • Application: Introduction of biaryl motifs (e.g., for kinase hinge binding).

  • Conditions: Pd(PPh₃)₄ (5 mol%), Aryl Boronic Acid, K₂CO₃, Dioxane/H₂O, 90 °C.[1]

  • Note: The C3-Chlorine remains intact under standard Suzuki conditions, allowing for a second coupling step later (using bulky ligands like XPhos).

Site B: The Acrylate (Michael Acceptor Node)

The


-carbon is highly electrophilic.
  • Application: Covalent inhibition (Targeted Covalent Inhibitors - TCI). The ester can be hydrolyzed to the acid and converted to an acrylamide, or the ester itself can react with nucleophilic thiols (Cysteine).

  • Conditions: R-SH, DIPEA, DMF, RT.[1]

Site C: The Aryl Chloride (Late-Stage Node)

The C3-Chlorine is sterically hindered and electronically deactivated compared to the bromine.

  • Application: Late-stage diversification or "blocking" to prevent metabolic oxidation at the phenyl ring.[1]

  • Activation: Requires specialized catalysts (e.g., Pd-RuPhos) or conversion to a lithiated species via halogen-metal exchange (careful temp control: -78 °C).[1]

Reactivity Flowchart

Reactivity cluster_Suzuki Path A: Cross-Coupling (High Priority) cluster_Michael Path B: Michael Addition cluster_Hydrolysis Path C: Ester Manipulation Core (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate Suzuki Pd(0) / Ar-B(OH)2 Core->Suzuki Site: C4-Br Thiol R-SH / Base Core->Thiol Site: Beta-C LiOH LiOH / THF:H2O Core->LiOH Site: Ester Biaryl 4-Aryl-3-chloro-cinnamate (Kinase Scaffold) Suzuki->Biaryl Adduct Thioether Adduct (Covalent Modification) Thiol->Adduct Acid Cinnamic Acid Derivative (Precursor to Amides) LiOH->Acid

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility.[1]

Applications in Drug Discovery[1][11][12]

Kinase Inhibitor Scaffolds

The 4-bromo-3-chloro motif is a bioisostere for various bicyclic heterocycles. By coupling the 4-position to a solubilizing group (e.g., piperazine via Buchwald-Hartwig) and converting the acrylate to a hydroxamic acid, researchers can target HDACs (Histone Deacetylases) or MMPs (Matrix Metalloproteinases).

Covalent Warhead Design

The acrylate moiety is a classic "warhead" for covalent drugs.

  • Mechanism: Irreversible binding to Cysteine residues in the ATP-binding pocket of kinases (e.g., EGFR, BTK).

  • Tuning: The 3-chloro group exerts an inductive effect (-I), slightly increasing the electrophilicity of the Michael acceptor compared to the non-halogenated analog, potentially increasing potency against less nucleophilic cysteines.[1]

Safety & Handling (SDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT-SE (H335).

  • Sensitization: Acrylates are known skin sensitizers. Handle with nitrile gloves.

  • Storage: Store at 2–8 °C. Protect from light (cis/trans photoisomerization risk).

  • Disposal: Halogenated organic waste stream.

References

  • ChemScene. (2024). (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate Product Data. Retrieved from

  • ChemicalBook. (2025). (E)-Methyl 3-(4-bromophenyl)acrylate Properties (Analog Comparison). Retrieved from

  • BenchChem. (2025).[7] Comparative Analysis of Reactivity of 4-Bromo-3-ethynylphenol in Cross-Coupling. (Context on 4-bromo-3-substituted reactivity). Retrieved from

  • Organic Syntheses. (1982). Ethyl alpha-(hydroxymethyl)acrylate and Halogenated Acrylates.[2] Org. Synth. 1982, 60,[1] 66. (General acrylate synthesis protocols). Retrieved from

  • National Institutes of Health (NIH). (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. (Bioactivity of chloro-cinnamate analogs). Retrieved from

Sources

Exploratory

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate CAS number and structure

CAS Number: 1704169-28-7 Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists Executive Summary (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a highly functi...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1704169-28-7 Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a highly functionalized cinnamic acid derivative serving as a critical building block in the synthesis of complex pharmaceutical scaffolds. Its structural core features a 1,2,4-trisubstituted benzene ring with distinct halogen handles—bromine at the para position and chlorine at the meta position relative to the acrylate tail.

This halogen differentiation allows for orthogonal cross-coupling strategies . The significant reactivity difference between the C–Br and C–Cl bonds enables chemoselective functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig coupling) at the bromine site while preserving the chlorine for subsequent transformations. This guide details the physicochemical profile, a validated synthesis protocol via Horner-Wadsworth-Emmons (HWE) olefination, and the strategic utility of this compound in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name Methyl (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoate
Common Name (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate
CAS Number 1704169-28-7
Molecular Formula C₁₀H₈BrClO₂
Molecular Weight 275.53 g/mol
SMILES COC(=O)/C=C/C1=CC(=C(C=C1)Br)Cl
Appearance White to off-white crystalline solid
Predicted LogP ~3.3
H-Bond Acceptors 2
Rotatable Bonds 2

Synthesis Protocol: Horner-Wadsworth-Emmons Olefination

While Heck coupling is a possible route, it often suffers from regioselectivity issues when applied to di-halogenated substrates. The Horner-Wadsworth-Emmons (HWE) reaction is the superior method for generating (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate, ensuring high stereoselectivity (E > 98%) and avoiding competitive Pd-catalyzed dehalogenation.

Reaction Logic

The synthesis utilizes 4-bromo-3-chlorobenzaldehyde as the electrophile and trimethyl phosphonoacetate as the nucleophile. The use of a mild base (e.g., K₂CO₃ or NaH) promotes the formation of the phosphonate carbanion, which attacks the aldehyde. The thermodynamic stability of the intermediate favors the formation of the (E)-alkene.

Step-by-Step Methodology

Reagents:

  • 4-Bromo-3-chlorobenzaldehyde (1.0 eq)

  • Trimethyl phosphonoacetate (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.2 eq)

  • Solvent: Anhydrous THF or Toluene (0.2 M)

Procedure:

  • Activation: In a flame-dried round-bottom flask under N₂ atmosphere, suspend K₂CO₃ (or NaH) in anhydrous THF.

  • Reagent Addition: Add trimethyl phosphonoacetate dropwise at 0°C. Stir for 30 minutes to generate the phosphonate anion.

  • Substrate Addition: Add a solution of 4-bromo-3-chlorobenzaldehyde in THF dropwise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for consumption of the aldehyde.

  • Quench & Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the pure (E)-isomer.

Workflow Visualization

HWE_Synthesis cluster_conditions Critical Parameters Aldehyde 4-Bromo-3-chlorobenzaldehyde Intermediate Betaine Intermediate Aldehyde->Intermediate + Base (K2CO3/NaH) THF, 0°C Reagent Trimethyl phosphonoacetate Reagent->Intermediate Product (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate Intermediate->Product Elimination (Thermodynamic Control) Params Temp: 0°C -> 25°C Time: 4-12h Atmosphere: N2

Figure 1: HWE Olefination pathway ensuring high (E)-stereoselectivity.

Reactivity & Applications: Orthogonal Functionalization

The primary value of this compound lies in its chemoselective reactivity . The bond dissociation energy (BDE) of C–Br (~68 kcal/mol) is significantly lower than that of C–Cl (~81 kcal/mol). This allows researchers to perform palladium-catalyzed cross-coupling at the bromine position without affecting the chlorine atom.

Strategic Utility
  • Site-Selective Suzuki Coupling:

    • Step 1: Pd(PPh₃)₄ catalyzed coupling with an aryl boronic acid reacts exclusively at the C-Br bond.

    • Result: A biaryl intermediate retaining the C-Cl bond and the acrylate tail.

  • Divergent Synthesis:

    • The acrylate ester group can be selectively hydrolyzed to the acid, reduced to the alcohol, or converted to an amide, providing a third vector for diversification.

Chemoselectivity Logic Map

Chemoselectivity Core (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate Path1 Suzuki Coupling (Pd(0), Ar-B(OH)2, RT) Core->Path1 High Reactivity (C-Br) Path2 Heck Coupling (Pd(OAc)2, Olefin, Heat) Core->Path2 High Reactivity (C-Br) Path3 Ester Hydrolysis (LiOH, THF/H2O) Core->Path3 Standard Ester Chemistry Prod1 Product A: 4-Aryl-3-chloro derivative (Br replaced, Cl intact) Path1->Prod1 Note NOTE: C-Cl bond remains inert under mild Pd conditions used for Br. Path1->Note Prod2 Product B: Styrenyl derivative (Br replaced, Cl intact) Path2->Prod2 Prod3 Product C: Cinnamic Acid derivative (Ester hydrolyzed) Path3->Prod3

Figure 2: Chemoselective reaction vectors. The C-Br bond is the primary site of functionalization.

Safety & Handling (GHS Standards)

Signal Word: Warning Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent hydrolysis or oxidation.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (HWE Reaction). Chemical Reviews, 89(4), 863–927. (Foundational mechanistic reference for HWE protocol).
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Reference for Br vs Cl selectivity logic).

Sources

Foundational

Physicochemical Profiling of Substituted Methyl Cinnamates: A Technical Guide for Rational Drug and Formulation Design

Executive Summary Substituted methyl cinnamates are a versatile class of organic esters characterized by a phenylpropanoid backbone. By altering the functional groups on the aromatic ring, researchers can precisely tune...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted methyl cinnamates are a versatile class of organic esters characterized by a phenylpropanoid backbone. By altering the functional groups on the aromatic ring, researchers can precisely tune the molecule's physical properties—such as lipophilicity, crystal lattice energy, and UV absorptivity. This technical whitepaper explores the causality behind these physicochemical shifts and provides validated methodologies for their characterization, serving as a foundational resource for formulation scientists and drug development professionals.

Structural Causality and Physical Properties

The physical behavior of methyl cinnamate derivatives is dictated by the electronic and steric contributions of their ring substituents. Understanding these structure-property relationships is critical for predicting pharmacokinetics (e.g., absorption and distribution) and material performance (e.g., photostability in sunscreens).

Quantitative Property Matrix

The following table summarizes the core physical properties of the unsubstituted base molecule compared to its 4-methoxy and 4-hydroxy derivatives.

CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)Density (g/cm³)Partition Coefficient (LogP)
1 103-26-4162.19 g/mol 34–36260.4 (at 760 mmHg)1.0672.62[1]
832-01-9192.21 g/mol 89–90110.0 (at 0.01 Torr)1.1021.88–2.60[][3]
3943-97-3178.18 g/mol 144–145306.6 (at 760 mmHg)1.1972.25–2.30[4]
Mechanistic Breakdown of Phase Transitions

The transition from a low-melting solid (Methyl cinnamate, 34 °C) to a high-melting solid (Methyl p-coumarate, 145 °C) perfectly illustrates the impact of intermolecular forces[1].

  • Van der Waals & Dipole Interactions: The base methyl cinnamate structure relies primarily on weak van der Waals dispersion forces. Adding a 4-methoxy group acts as an electron-donating group (EDG), increasing the molecular dipole moment and molecular weight, which raises the melting point to ~89 °C[].

  • Hydrogen Bonding: The 4-hydroxy substitution in methyl p-coumarate introduces a potent hydrogen bond donor. This enables extensive intermolecular hydrogen bonding, drastically increasing the crystal lattice energy and elevating the melting point to 144–145 °C.

Substituent_Effects Base Methyl Cinnamate (Base Structure) Methoxy Add 4-Methoxy Group (Electron Donating) Base->Methoxy Hydroxy Add 4-Hydroxy Group (H-Bond Donor) Base->Hydroxy Prop1 Increased Dipole Moment & UV Bathochromic Shift Methoxy->Prop1 Prop2 Strong Intermolecular H-Bonding & Crystal Lattice Energy Hydroxy->Prop2 Result1 MP: ~90°C | LogP: ~2.6 Prop1->Result1 Result2 MP: ~145°C | LogP: ~2.3 Prop2->Result2

Caption: Causal logic of substituent effects on the physical properties of methyl cinnamates.

Analytical Workflows: Thermodynamic Partitioning (LogP)

The partition coefficient (LogP) is a crucial parameter for predicting drug permeation across lipid bilayers. For substituted methyl cinnamates, LogP values range from moderately lipophilic (1.88) to highly lipophilic (2.62). To ensure high-fidelity data, the standard Shake-Flask method must be engineered as a self-validating system.

Self-Validating Shake-Flask / HPLC Protocol

This protocol establishes causality for each experimental choice and incorporates a mass-balance validation step to prevent false readings caused by emulsion formation or adsorption.

  • Phase Saturation: Stir 1-octanol and aqueous buffer (pH 7.4) together for 24 hours prior to the experiment.

    • Causality: Mutual saturation prevents volume shifts during the actual partitioning phase, which would otherwise skew the final concentration calculations.

  • Standard Preparation & System Suitability: Dissolve the target cinnamate (e.g., 5) in the pre-saturated octanol phase[5]. Run an initial HPLC-UV assay to confirm peak symmetry and establish a calibration curve (

    
    ).
    
  • Thermodynamic Equilibration: Combine the spiked octanol with the aqueous buffer in a sealed borosilicate glass vial. Shake mechanically at 25 °C for 24 hours.

    • Causality: A 24-hour duration ensures true thermodynamic equilibrium is reached between the lipophilic and hydrophilic phases.

  • Phase Separation (Critical Step): Centrifuge the mixture at 3000 rpm for 15 minutes.

    • Causality: Centrifugation is mandatory to break any micro-emulsions formed during shaking. Failure to do so results in octanol micro-droplets suspended in the aqueous phase, leading to artificially high aqueous concentrations and a falsely low LogP.

  • Quantification & Mass Balance Validation: Sample both phases carefully using a syringe (avoiding the interface) and quantify via HPLC-UV.

    • Self-Validation: Calculate the total mass recovered across both phases (

      
      ). A recovery of 98–102% validates that no compound was lost to glass adsorption, precipitation, or degradation during the 24-hour equilibration.
      

LogP_Workflow A Phase Preparation (Pre-saturate Octanol & Water) B Solute Dissolution (Dissolve Cinnamate in Octanol) A->B C Equilibration (Shake-flask at 25°C for 24h) B->C D Phase Separation (Centrifugation at 3000 rpm) C->D E Quantification (HPLC-UV Analysis) D->E F System Validation (Mass Balance Recovery 98-102%) E->F G LogP Calculation (Log[C_oct / C_aq]) F->G

Caption: Self-validating Shake-Flask workflow for precise LogP determination.

Photochemical and Biological Implications

The physical properties of these molecules directly dictate their utility in commercial and pharmaceutical applications.

Photostability and UV Absorption

is heavily utilized as a UV-absorbing compound in sunscreens and photostable coatings[]. The methoxy group acts as a strong electron-donating group via resonance, extending the conjugated


-system of the cinnamate backbone. This electronic delocalization lowers the HOMO-LUMO energy gap, causing a bathochromic shift (red shift) that aligns the molecule's absorption maximum perfectly with the UVA/UVB spectrum. Furthermore, its specific LogP (~2.6) ensures it remains localized within the lipid-rich stratum corneum rather than penetrating systemic circulation[3].
Biological Signaling: Anti-Inflammatory Pathways

6 (Methyl 4-hydroxycinnamate) exhibits significant antioxidant and antibacterial activity[6]. The active phenolic hydroxyl group enables it to act as a hydrogen atom transfer (HAT) agent, neutralizing reactive oxygen species (ROS). Beyond simple radical scavenging, it actively modulates cellular signaling. Research indicates that Methyl p-coumarate suppresses lipopolysaccharide (LPS)-induced inflammatory responses by directly inhibiting Akt phosphorylation in macrophage cells[4].

Biological_Pathway Stimulus LPS Stimulation Akt Akt Phosphorylation Stimulus->Akt Compound Methyl p-Coumarate Treatment Suppression Suppression of Akt Phosphorylation Compound->Suppression Inflammation Inflammatory Response (Cytokine Release) Akt->Inflammation Suppression->Akt Resolution Anti-inflammatory Effect Suppression->Resolution

Caption: Anti-inflammatory signaling pathway modulated by Methyl p-coumarate.

References

  • 103-26-4, Methyl cinnamate Formula - ECHEMI Source: ECHEMI URL
  • CAS 832-01-9 (Methyl 4-methoxycinnamate)
  • Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem Source: PubChem - NIH URL
  • Methyl p-coumarate | 3943-97-3 - Sigma-Aldrich Source: Sigma-Aldrich URL
  • methyl 4-hydroxycinnamate, 3943-97-3 - The Good Scents Company Source: The Good Scents Company URL
  • (E)
  • Methyl 4-methoxycinnamate | 3901-07-3 - Benchchem Source: Benchchem URL

Sources

Exploratory

A Technical Guide to the Synthesis of Dihalogenated Phenylacrylates for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Dihalogenated Phenylacrylates Dihalogenated phenylacrylates are a class of organic compounds characterized by a phenyl ring substituted with two halogen atoms and an acrylate fun...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Dihalogenated Phenylacrylates

Dihalogenated phenylacrylates are a class of organic compounds characterized by a phenyl ring substituted with two halogen atoms and an acrylate functional group. This unique structural combination imparts a range of valuable physicochemical properties, making them highly significant scaffolds in medicinal chemistry and materials science.

In drug development, the incorporation of halogens is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Halogen atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through specific interactions like halogen bonding.[2][3] Consequently, dihalogenated phenylacrylates are explored as intermediates and final compounds in the synthesis of novel therapeutics, including anticancer agents.[4][5] In materials science, these compounds serve as versatile monomers for the synthesis of polymers with tailored properties, such as altered refractive indices, thermal stability, and flame retardancy.[6]

The synthesis of these target molecules can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern on the phenyl ring, the nature of the acrylate moiety, and considerations of yield, purity, and scalability. This guide provides an in-depth exploration of the core synthetic methodologies, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Core Synthetic Strategies: A Mechanistic Overview

The construction of dihalogenated phenylacrylates can be broadly categorized into three primary approaches:

  • Building the Acrylate Moiety onto a Dihalogenated Phenyl Ring: This involves using a pre-functionalized dihalogenated aromatic aldehyde or halide as the starting material. Condensation and cross-coupling reactions are the mainstays of this strategy.

  • Direct Halogenation of a Phenylacrylate Scaffold: This approach involves the selective introduction of halogen atoms onto an existing phenylacrylate molecule.

  • Modification of Dihalogenated Cinnamic Acid Precursors: This involves the synthesis of a dihalogenated cinnamic acid, which is then esterified to yield the target acrylate.

Synthesis via Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation in organic synthesis and provide a direct route to the phenylacrylate skeleton from aromatic aldehydes.

The Knoevenagel condensation is a highly efficient reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form a C=C double bond.[7] For the synthesis of dihalogenated phenylacrylates, a dihalogenated benzaldehyde is reacted with an alkyl cyanoacetate, such as ethyl cyanoacetate.

Mechanism and Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) or a Lewis acid.[8][9] The base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the dihalogenated benzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product. The use of microwave irradiation can significantly accelerate this reaction.[4]

G cluster_0 Knoevenagel Condensation Pathway A Dihalogenated Benzaldehyde D Nucleophilic Attack A->D B Alkyl Cyanoacetate B->D C Base Catalyst (e.g., Piperidine) C->B Proton Abstraction E Intermediate Adduct D->E F Dehydration E->F G Dihalogenated Phenylacrylate F->G

Caption: General workflow for the Knoevenagel condensation.

Experimental Protocol: Synthesis of Methyl 2-cyano-3-(2,4-dichlorophenyl)acrylate [10]

  • Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 mmol) and methyl cyanoacetate (1.1 mmol) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 mmol).

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization from ethanol.

The Perkin reaction provides α,β-unsaturated aromatic acids (cinnamic acids) by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[11][12][13] While this reaction directly yields a carboxylic acid, it is a crucial pathway for accessing dihalogenated cinnamic acids, which can be subsequently esterified to the desired phenylacrylates.

Mechanism and Rationale: The alkali salt (e.g., sodium acetate) acts as a base, generating a carbanion from the acid anhydride.[14] This carbanion adds to the aromatic aldehyde. The resulting alkoxide is acetylated by another molecule of anhydride, and subsequent elimination of a carboxylate group followed by hydrolysis yields the unsaturated acid. The high temperature (typically ~180°C) required is a key parameter to drive the dehydration and elimination steps.[14]

G cluster_1 Perkin Reaction Mechanism A Dihalogenated Benzaldehyde D Aldol Addition A->D B Acid Anhydride + Base C Carbanion Formation B->C C->D E Intermediate D->E F Dehydration & Hydrolysis E->F G Dihalogenated Cinnamic Acid F->G

Caption: Simplified overview of the Perkin reaction pathway.

Synthesis via Palladium-Catalyzed Cross-Coupling: The Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile method for forming C-C bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[15][16] This reaction is exceptionally well-suited for synthesizing dihalogenated phenylacrylates by reacting a dihaloaryl halide (e.g., diiodobenzene, dibromobenzene) with an acrylate ester (e.g., methyl acrylate, butyl acrylate).[17][18]

Mechanism and Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-Aryl bond. A subsequent β-hydride elimination regenerates the C=C double bond in the product and forms a palladium-hydride species. Finally, reductive elimination of HX by a base regenerates the active Pd(0) catalyst.[15] The choice of ligand, base, and solvent is critical for achieving high yields and selectivity.[19]

G A Pd(0)Ln B [Ar-Pd(II)-X]Ln A->B Oxidative Addition (Ar-X) C Alkene Coordination B->C + Alkene D Migratory Insertion C->D E β-Hydride Elimination D->E F [H-Pd(II)-X]Ln E->F Product Release F->A Reductive Elimination (+ Base)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of 1-bromo-2,4-dichlorobenzene with n-butyl acrylate

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon), add 1-bromo-2,4-dichlorobenzene (1 mmol), n-butyl acrylate (1.5 mmol), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and sodium carbonate (2 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) as the solvent.

  • Reaction Execution: Heat the mixture to 120°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the dihalogenated phenylacrylate.

Synthesis via Halogenation of Cinnamic Acid Derivatives

An alternative strategy involves the direct halogenation of a cinnamic acid or ester precursor. It is crucial to distinguish between halogenation of the aromatic ring and addition to the alkene double bond.

Direct, selective dihalogenation of the phenyl ring of a phenylacrylate can be challenging due to the presence of both activating (alkoxycarbonyl) and deactivating (alkenyl) groups, which can lead to mixtures of isomers. However, specialized catalytic systems, such as ammonium salt-catalyzed processes, can achieve high ortho-selectivity for the halogenation of phenolic substrates, a principle that could be adapted for certain phenylacrylate derivatives.[20]

A more common reaction is the addition of halogens (e.g., Br₂) across the double bond of a cinnamic acid or its ester. This does not produce a dihalogenated phenylacrylate but rather a vicinal dihalide, such as methyl 2,3-dibromo-3-phenylpropanoate.[21][22][23] These compounds are valuable intermediates in their own right.[21]

Mechanism and Rationale: The reaction proceeds via an electrophilic addition mechanism. The bromine molecule is polarized by the electron-rich double bond, leading to the formation of a cyclic bromonium ion intermediate. A bromide ion then attacks one of the carbons of the bromonium ion in an anti-addition, leading to the vicinal dibromide. The reaction is often performed in a non-polar solvent like carbon tetrachloride or ether.[22][24]

G cluster_2 Alkene Bromination A Phenylacrylate C Electrophilic Attack A->C B Br-Br B->C D Cyclic Bromonium Ion Intermediate C->D E Nucleophilic Attack by Br⁻ D->E F vic-Dibromide Product E->F

Caption: Mechanism of bromine addition to the acrylate double bond.

Experimental Protocol: Synthesis of Ethyl α,β-dibromo-β-phenylpropionate [22]

  • Reaction Setup: Dissolve ethyl cinnamate (10 g) in carbon tetrachloride (50 mL) in a round-bottom flask.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (9.1 g) in carbon tetrachloride (20 mL) dropwise with stirring. The disappearance of the bromine color indicates the progress of the reaction.[22]

  • Isolation: After the addition is complete, allow the solution to stand for one hour. Pour the solution into a shallow dish and allow the solvent and any excess bromine to evaporate in a fume hood.

  • Purification: The resulting crystalline solid is collected. It can be purified by recrystallization from petroleum ether to yield the pure product.[22]

Comparative Analysis and Data

The selection of a synthetic route depends on several factors, including starting material availability, desired substitution pattern, and scale.

Synthetic Method Starting Materials Key Advantages Key Limitations Typical Yields
Knoevenagel Condensation Dihalogenated benzaldehyde, Alkyl cyanoacetateHigh efficiency, Mild conditions, Wide substrate scope[4][7]Primarily for α-cyanoacrylates60-95%[4][25]
Perkin Reaction Dihalogenated benzaldehyde, Acid anhydrideDirect route to cinnamic acids[12]High temperatures required, Produces acid not ester directly[14]50-80%[12]
Heck Reaction Dihaloaryl halide, Acrylate esterExcellent for specific C-C bond formation, High functional group tolerance[15][16]Catalyst cost and sensitivity, Potential for side reactions70-90%[17][18]
Alkene Halogenation Phenylacrylate, Halogen (e.g., Br₂)High yield, Simple procedure[22][24]Halogenates the double bond, not the phenyl ring>80%[22]

Conclusion and Future Outlook

The synthesis of dihalogenated phenylacrylates is a mature field with several robust and reliable methodologies. Condensation reactions like the Knoevenagel provide a direct and efficient route from readily available dihalogenated benzaldehydes. For constructing the C-C bond from dihaloaryl halides, the Mizoroki-Heck reaction remains the gold standard due to its versatility and functional group tolerance. While direct selective dihalogenation of the phenyl ring in phenylacrylates presents challenges, it remains an area for potential development with advanced catalytic systems.

Looking forward, the field is moving towards more sustainable and efficient synthetic protocols. This includes the development of heterogeneous catalysts for easier separation and recycling in Heck reactions, the use of greener solvents, and the application of flow chemistry to improve safety and scalability. As the demand for structurally complex and precisely functionalized molecules grows in drug discovery and materials science, the continued refinement of these synthetic strategies will be paramount.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. [Link]

  • Wagh, S. J., et al. (2014). An Efficient Knoevenagel Condensation Using Phillipsite Zeolite as Catalyst in Liquid Phase under Solvent Free Conditions. International Journal of Scientific & Engineering Research. [Link]

  • ResearchGate. (2004). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst. Applied Catalysis A: General. [Link]

  • Wikipedia contributors. (n.d.). Perkin reaction. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia. [Link]

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. [Link]

  • Al-Amiery, A. A. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc.. [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Journal of Organic and Inorganic Chemistry. [Link]

  • Das Gupta, A. K., & Das, K. R. (1971). J.C.S. Perkin I. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between benzaldehyde and... Scientific Diagram. [Link]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]

  • Supplementary Information. (n.d.). General procedure for synthesis of Cyano acrylate derivatives. [Link]

  • SlideShare. (n.d.). Introduction to Perkin reaction its mechanism and examples. [Link]

  • ResearchGate. (n.d.). Mizoroki-Heck coupling reactions of methylacrylate, acrylic acid, acrylonitrile with different aryl halides. [Link]

  • Organic Syntheses. (n.d.). ETHYL α,β-DIBROMO-β-PHENYLPROPIONATE. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Chemical Review and Letters. (2020). Synthesis, characterization and application as an efficient catalyst in Heck and Suzuki cross-coupling reactions of novel cyclometallated Pd(II) complex. [Link]

  • MDPI. (2017). Heck Reaction—State of the Art. Catalysts. [Link]

  • PrepChem.com. (n.d.). Preparation of 2,3-dibromo-3-phenylpropanoic acid. [Link]

  • Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. [Link]

  • Patsnap Eureka. (2011). Synthesis of Cyanoacrylate Compounds Containing Heterocyclic Long-chain Amino-substituted Cyanoacrylates and Their Application in Pesticides. [Link]

  • PubChem. (n.d.). Methyl 2,3-dibromo-3-phenylpropanoate. [Link]

  • ResearchGate. (2020). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • PubChem. (n.d.). Methyl 2-cyano-3-(2,4-dichlorophenyl) acrylate. [Link]

  • OUCI. (2023). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Living and Synthetic Systems. [Link]

  • Open Access Journals. (2023). The Vital Role of Medicinal Chemistry. Journal of Pharmaceutical Sciences & Research. [Link]

  • National Center for Biotechnology Information. (2018). Halogenase engineering and its utility in medicinal chemistry. Current Opinion in Chemical Biology. [Link]

  • Beilstein Journals. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2017). Current and emerging applications of fluorine in medicinal chemistry. [Link]

Sources

Foundational

Strategic Halogenation in Drug Design: Profiling the Biological Activity of Bromo-Chloro Substituted Compounds

Executive Summary & Mechanistic Rationale The strategic incorporation of halogens—specifically bromine (Br) and chlorine (Cl)—into organic scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of halogens—specifically bromine (Br) and chlorine (Cl)—into organic scaffolds is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I approach halogenation not merely as a structural modification, but as a precise thermodynamic tool. Bromo-chloro substitutions fundamentally alter a molecule’s pharmacokinetic and pharmacodynamic profile through three causal mechanisms:

  • Halogen Bonding (

    
    -Hole Interactions):  Halogens possess an anisotropic electron distribution, creating an electropositive crown (the 
    
    
    
    -hole) at the distal end of the covalent bond. Bromine, being highly polarizable, forms robust, highly directional non-covalent interactions with Lewis bases (e.g., protein backbone carbonyls) in the target binding site.

Marine Blueprints: The Genesis of Halogenated Therapeutics

The marine environment, rich in halide ions, serves as an evolutionary laboratory for halogenated natural products. Marine organisms utilize bromoperoxidases and chloroperoxidases to biosynthesize potent chemical defenses[1]([Link]).

Recent isolations from deep-sea sponges and algae have yielded highly active bromo-chloro compounds. For instance, the Great Australian Bight sponge Axinella sp. produces massadine chloride, a chlorine-containing metabolite that exhibits potent antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative E. coli[2]([Link]). Similarly, bromophenols (BPs) isolated from marine algae have demonstrated significant antioxidant and anti-diabetic properties. Specific synthetic derivatives of these marine BPs, such as BP 2.12, have been shown to selectively inhibit Protein Tyrosine Phosphatase 1B (PTP1B)—a negative regulator of insulin signaling—with sub-micromolar efficacy[3]([Link]).

Synthetic Scaffolds: Indoles, Coumarins, and Cinnamanilides

Translating marine blueprints into synthetic libraries has led to the development of highly targeted bromo-chloro therapeutics.

  • 
    B activation[4]([Link]).
    
  • Coumarins: Hybridization of coumarins with bromo and chloro substitutions at the ortho or para positions significantly enhances their antimicrobial and analgesic profiles. The electron-withdrawing nature of these halogens improves the molecule's interaction with targets like DNA gyrase[5]([Link]).

  • Cinnamanilides: In multi-target drug discovery, mono-bromo/chloro-substituted cinnamanilides have been synthesized to combat complex inflammatory diseases. Notably, specific bromo-chloro positional isomers exhibit distinct cytotoxic profiles against THP1-Blue cells while attenuating lipopolysaccharide-induced NF-

    
    B activation[6]([Link]).
    

NFkB_Pathway Stimulus TNF-α / LPS (Inflammatory Stimulus) Receptor Receptor (TNFR/TLR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Transcription Target Gene Transcription (Proliferation/Inflammation) NFkB->Transcription Inhibitor Bromo-Chloro Indoles (e.g., BEI-9) Inhibitor->IKK Blocks Inhibitor->NFkB

Mechanism of action: Halogenated indoles disrupting the NF-κB inflammatory signaling cascade.

Quantitative Bioactivity of Halogenated Compounds

The following table synthesizes the empirical biological activity of key bromo-chloro substituted compounds discussed in recent literature.

Compound ClassSpecific CompoundPrimary Target / AssayBiological Activity (IC

/ MIC)
Source
Marine Alkaloid Massadine chloride (71)S. aureus (Antibacterial)IC

: 3.7 – 4.2 µM
[2]([Link])
Marine Alkaloid Pseudoceramine B (52)Bacterial Growth InhibitionIC

: 40.0 µM
[2]([Link])
Bromophenol BP 2.12PTP1B (Anti-diabetic)IC

: 0.68 µM
[3]([Link])
Substituted Indole 3-(2-bromoethyl)-indoleHCT116 Colon Cancer CellsIC

: 5.0 µM
[4]([Link])
Cinnamanilide Molecule 11 (3-Cl-4-Br)THP1-Blue (Cytotoxicity)IC

: 6.5 µM
[6]([Link])
Cinnamanilide Fluoro/Trifluoromethyl analogMRSA (Antibacterial)MIC: 12.9 µM[7]([Link])

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and statistical checkpoints to prevent false positives caused by compound aggregation or assay interference—common pitfalls when working with highly lipophilic halogenated compounds.

Protocol A: In Vitro PTP1B Inhibition Assay for Bromophenols

Causality: PTP1B dephosphorylates the insulin receptor. Inhibiting it enhances insulin sensitivity. Because bromophenols can act as pan-assay interference compounds (PAINS) via redox cycling, this assay includes a detergent and a redox-quencher to validate true competitive inhibition.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM dithiothreitol (DTT, to prevent redox artifacts), and 0.01% Triton X-100 (to prevent lipophilic compound aggregation).

  • Compound Dilution: Dissolve the bromo-chloro compound in 100% DMSO. Create a 10-point serial dilution. Ensure final DMSO concentration in the assay does not exceed 1% to maintain enzyme viability.

  • Enzyme Incubation: Add 10 nM recombinant human PTP1B to 96-well plates. Add the compound dilutions and incubate for 15 minutes at 37°C. Control Check: Include Suramin as a positive control inhibitor and a 1% DMSO vehicle as a negative control.

  • Substrate Addition: Initiate the reaction by adding 2 mM

    
    -nitrophenyl phosphate (
    
    
    
    NPP).
  • Kinetic Measurement: Measure absorbance at 405 nm continuously for 30 minutes using a microplate reader.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the equation

    
    . Proceed with IC
    
    
    
    calculation only if
    
    
    , confirming assay robustness.
Protocol B: NF- B Reporter Assay for Halogenated Indoles

Causality: To confirm that the observed anti-proliferative effect of compounds like BEI-9 is mechanistically driven by NF-


B suppression, a dual-luciferase reporter assay normalizes target-specific effects against general cellular toxicity.
  • Cell Transfection: Seed SW480 colon cancer cells in 24-well plates. Co-transfect with an NF-

    
    B-firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal control for transfection efficiency and cell viability).
    
  • Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of the bromo-chloro indole (e.g., 0.1 to 10 µM) for 2 hours.

  • Stimulation: Induce NF-

    
    B activation by adding 10 ng/mL TNF-
    
    
    
    to the wells. Incubate for 6 hours.
  • Lysis and Detection: Lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a dual-injector plate reader.

  • Data Normalization (Self-Validation): Calculate the ratio of Firefly to Renilla luminescence. If Renilla signals drop by >20% in compound-treated wells compared to vehicle, the compound is causing non-specific cytotoxicity rather than targeted NF-

    
    B inhibition.
    

Screening_Workflow Synthesis 1. Synthesis of Bromo/Chloro Substituted Scaffolds Characterization 2. Physicochemical Profiling (NMR, MS, LogP determination) Synthesis->Characterization InVitro 3. Self-Validating In Vitro Assays (Z' > 0.5, Dual-Luciferase) Characterization->InVitro SAR 4. Structure-Activity Relationship (SAR) Analysis InVitro->SAR SAR->Synthesis Iterative Halogen Tuning LeadOptimization 5. Lead Optimization & In Vivo Pharmacokinetics SAR->LeadOptimization

Iterative drug discovery workflow for the optimization of halogenated lead compounds.

References

  • Biological Activity of Recently Discovered Halogenated Marine Natural Products National Center for Biotechnology Information (PMC) URL:[Link]

  • Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides National Center for Biotechnology Information (PMC) URL:[Link]

  • Biological Activities and ADMET-Related Properties of Novel Set of Cinnamanilides MDPI - Molecules URL:[Link]

  • Bromophenols in Marine Algae and Their Bioactivities National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent Developments on Coumarin Hybrids as Antimicrobial Agents MDPI - Molecules URL:[Link]

  • Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications MDPI - Marine Drugs URL:[Link]

  • 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Profiling of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It moves beyond basic data listing to focus on the strategy of characterization, ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and process development scientists. It moves beyond basic data listing to focus on the strategy of characterization, ensuring structural confirmation and isomeric purity.

[1]

Executive Summary & Compound Significance

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a functionalized cinnamate derivative often utilized as a high-value intermediate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck).[1] Its structural integrity relies on two critical factors: the regiochemistry of the halogen substituents (3-chloro, 4-bromo) and the stereochemistry of the alkene ((E)-isomer).[1]

This guide provides a self-validating spectroscopic protocol to unambiguously confirm these features, distinguishing the target from potential impurities like the (Z)-isomer or regioisomeric byproducts.[1]

Structural Logic[1]
  • Core Scaffold: Cinnamic acid ester (Methyl cinnamate).[1]

  • Electronic Environment: Electron-withdrawing halogens on the phenyl ring deactivate the system relative to unsubstituted cinnamates, affecting NMR chemical shifts.

  • Stereochemistry: The (E)-configuration is thermodynamically favored but must be confirmed via scalar coupling constants (

    
    ).[1]
    

Analytical Workflow

The following decision tree outlines the logical flow for releasing a batch of this material.

AnalyticalWorkflow Start Crude Material MS 1. Mass Spectrometry (Isotope Fingerprint) Start->MS Confirm MW & Halogens IR 2. FT-IR (Functional Groups) MS->IR Confirm Ester/Alkene NMR 3. 1H NMR (Stereochemistry) IR->NMR Confirm (E)-Isomer NMR->Start Recrystallize if Z > 2% QC 4. Purity Check (HPLC/qNMR) NMR->QC >98% isomer purity Release Release Batch QC->Release

Figure 1: Sequential logic for structural validation. Note that Mass Spec is placed first to immediately rule out dehalogenated impurities.

Mass Spectrometry: The Halogen Fingerprint

Objective: Confirm the presence of exactly one Bromine and one Chlorine atom. Method: GC-MS (EI) or LC-MS (ESI+).[1]

Unlike simple organic molecules, this compound possesses a unique isotopic signature due to the natural abundance of


 (3:[2]1) and 

(1:1).[1]
Expected Isotope Pattern

The molecular ion (


) will appear as a cluster of three distinct peaks separated by 2 mass units.[2]
Ion SpeciesCompositionRelative Intensity (Approx)Diagnostic Value
M (

274)

+

100% Base molecular ion.[1]
M+2 (

276)
(

+

) & (

+

)
~130% The "tall" middle peak.[1]
M+4 (

278)

+

~30% Confirms presence of both halogens.[1]

Critical Check: If the M+2 peak is roughly equal to M (1:1), you have lost the Chlorine. If the M+2 peak is roughly 33% of M (3:1), you have lost the Bromine. The 100:130:30 ratio is the specific fingerprint of a Br-Cl system.[1]

Nuclear Magnetic Resonance ( H NMR)

Objective: Definitive assignment of (E)-stereochemistry and aromatic substitution pattern. Solvent:


 (Standard) or DMSO-

(if solubility issues arise).[1]
A. The Olefinic Region (Stereochemistry)

The alkene protons (


 and 

to the carbonyl) are the primary quality attribute.
  • 
     ~ 6.4 ppm (Doublet):  Proton 
    
    
    
    to carbonyl.[1]
  • 
     ~ 7.6 ppm (Doublet):  Proton 
    
    
    
    to carbonyl (deshielded by the aromatic ring and resonance).[1]
  • Coupling Constant (

    
    ): 
    
    • 
       Hz:  Confirms (E)-isomer  (Trans).
      
    • 
       Hz: Indicates (Z)-isomer (Cis) impurity.[1]
      
B. The Aromatic Region (Regiochemistry)

The 3-chloro-4-bromo substitution pattern creates a specific 3-spin system (ABC system approximation).[1]

  • H-2 (Isolate):

    
     ~ 7.7 ppm (Doublet, 
    
    
    
    Hz).[1] This proton is "sandwiched" between the Cl and the alkene chain. It shows a small meta-coupling.
  • H-5 (Ortho to Br):

    
     ~ 7.6 ppm (Doublet, 
    
    
    
    Hz).[1] This proton is ortho to the Bromine.
  • H-6 (Adjacent to Alkene):

    
     ~ 7.3 ppm (Doublet of Doublets, 
    
    
    
    Hz).[1] Coupled ortho to H-5 and meta to H-2.
C. Stereochemical Logic Tree

Use the following logic to interpret the coupling constants of the alkene doublet.

IsomerLogic Decision Measure J(alpha-beta) E_Iso (E)-Isomer Target Product J = 15-16 Hz Decision->E_Iso > 15 Hz Z_Iso (Z)-Isomer Impurity J = 10-12 Hz Decision->Z_Iso < 13 Hz Sat Saturated Analog Impurity Multiplet/Triplet Decision->Sat No clear doublet

Figure 2: Decision logic for stereochemical assignment based on scalar coupling constants.

Vibrational Spectroscopy (FT-IR)

Objective: Rapid identification of functional groups. Method: ATR (Attenuated Total Reflectance) on solid sample.[1]

Frequency (

)
AssignmentNotes
1715 - 1725

Ester
Strong, sharp band.[1] Conjugation lowers it from typical 1740.[1]
1630 - 1640

Alkene
Distinct absorption for conjugated alkene.
~1580

Aromatic
Ring breathing modes.[1]
1000 - 1300

Stretch
"Fingerprint" region esters.
~600 - 800 C-Cl / C-BrWeak bands, useful for comparison against library spectra.[1]

Experimental Protocol (Standard Operating Procedure)

Preparation for NMR[4]
  • Mass: Weigh 10-15 mg of the solid sample.

  • Solvation: Dissolve in 0.6 mL of

    
     (Chloroform-d).
    
    • Note: Ensure the solvent contains TMS (Tetramethylsilane) as an internal reference (

      
       0.00).[1]
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., KBr/NaCl from synthesis).

  • Acquisition:

    • Pulse sequence: Standard proton (zg30).[1]

    • Scans: Minimum 16 scans for high signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm.[1]

Preparation for HPLC (Purity)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm (extended conjugation).[1]

    • Expectation: The (E)-isomer will elute later than the (Z)-isomer due to better packing/interaction with the stationary phase.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on coupling constants and isotope patterns).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] .[1] (Source for alkene coupling constant logic).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for chemical shift prediction of halogenated aromatics).

  • NIST Chemistry WebBook. (2023).[1] Isotopic Compositions of the Elements. .[1] (Source for Cl/Br isotope abundance ratios).[1][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for Palladium-Catalyzed C-C Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Mechanistic Causality Palladium-catalyzed cross-coupling reactions...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Causality

Palladium-catalyzed cross-coupling reactions represent one of the most profound revolutions in synthetic organic chemistry, fundamentally transforming how drug development professionals construct complex carbon frameworks. The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, cemented the importance of these methodologies[1].

The power of palladium lies in its ability to orchestrate the highly selective formation of sp²-sp² and sp²-sp³ carbon-carbon (C-C) bonds under relatively mild conditions. The general mechanism operates through a highly conserved Pd(0)/Pd(II) catalytic cycle[1][2]:

  • Oxidative Addition: The active 14-electron Pd(0) species inserts into the C-X bond of an electrophile (typically an aryl or vinyl halide). The rate of this step is highly dependent on the leaving group, following the relative reactivity trend: I > OTf > Br ≫ Cl[3].

  • Transmetalation: The nucleophilic partner (e.g., organoboron, organozinc) transfers its organic group to the Pd(II) center. The causality of reagent choice dictates the reaction conditions here; for instance, boronic acids require a base to form a reactive, electron-rich boronate complex[1].

  • Reductive Elimination: The two organic ligands on the Pd(II) complex couple to form the new C-C bond, releasing the product and regenerating the active Pd(0) catalyst[2].

Understanding the thermodynamic and kinetic drivers of these three steps is critical for troubleshooting and optimizing yields in pharmaceutical synthesis[4].

Pathway Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd R¹-Pd(II)L_n-X Oxidative Addition Complex Pd0->OxAdd Oxidative Addition + R¹-X TransMet R¹-Pd(II)L_n-R² Transmetalation Complex OxAdd->TransMet Transmetalation + R²-M (e.g., B, Zn) TransMet->Pd0 Reductive Elimination Prod R¹-R² Coupled Product TransMet->Prod Product Release

General Palladium-Catalyzed Cross-Coupling Catalytic Cycle.

DecisionTree Start Select C-C Coupling Method Nuc What is the Nucleophile? Start->Nuc Boron Boronic Acid/Ester (Air-stable, low toxicity) Nuc->Boron Zinc Organozinc (High reactivity, basic) Nuc->Zinc Suzuki Suzuki-Miyaura Coupling Boron->Suzuki Negishi Negishi Coupling Zinc->Negishi

Decision matrix for selecting the appropriate cross-coupling modality.

Modality Selection & Quantitative Data

Selecting the correct coupling modality is a function of substrate stability, steric hindrance, and safety requirements.

  • Suzuki-Miyaura Coupling: Utilizes boronic acids/esters. It is the most widely adopted method due to the low toxicity, air stability, and commercial availability of boron reagents[5]. However, it requires a base and often aqueous conditions, which can lead to protodeboronation (hydrolysis of the C-B bond) in sensitive substrates[1].

  • Negishi Coupling: Utilizes organozinc reagents. Because organozinc compounds are highly nucleophilic, the transmetalation step is extremely fast. This makes the Negishi coupling ideal for synthesizing sterically hindered (e.g., tetra-ortho substituted) biaryls at lower temperatures (room temperature to 70 °C)[6].

Comparative Analysis of Cross-Coupling Modalities
ParameterSuzuki-MiyauraNegishi
Nucleophile Boronic acids, Boronate estersOrganozinc halides/dialkylzincs
Electrophile Aryl/Vinyl Halides, TriflatesAryl/Vinyl/Alkyl Halides, Triflates
Typical Catalyst Loading 0.5 – 5.0 mol%[5]1.0 – 2.0 mol%[6][7]
Typical Temperature 60 °C – 120 °C10 °C – 70 °C[6][7]
Base Requirement Yes (e.g., K₂CO₃, K₃PO₄)No (Organozinc is sufficiently reactive)
Key Advantage Low toxicity, high functional group toleranceExcellent for sterically hindered substrates[6]
Primary Failure Mode Protodeboronation, Catalyst oxidationMoisture sensitivity of organozinc reagent

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (color shifts, precipitation), the scientist can verify the progression of the catalytic cycle without relying solely on end-point chromatography.

Protocol A: General Suzuki-Miyaura Cross-Coupling

Optimized for the coupling of aryl bromides with aryl boronic acids[5][8].

Causality Note: The addition of water is not merely for solubility; it generates the hydroxide/carbonate anion required to coordinate with the empty p-orbital of the boron atom, forming the reactive, tetrahedral boronate complex essential for transmetalation[1].

Materials:

  • Aryl bromide (1.0 mmol)

  • Aryl boronic acid (1.1 - 1.5 mmol)

  • Pd(PPh₃)₄ or Pd₂dba₃ (1.0 - 5.0 mol%)[5][8]

  • K₂CO₃ or K₃PO₄ (2.5 - 3.0 mmol)[5]

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)[8]

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), aryl boronic acid (1.1 mmol), and K₂CO₃ (2.5 mmol).

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with dry Nitrogen or Argon gas for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Quickly add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) under a positive stream of inert gas.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 80–110 °C for 2 to 12 hours[5][8].

    • In-Process Validation: The solution will typically transition from a clear/pale yellow to a darker orange/brown. The precipitation of inorganic salts (KBr) will become visible on the walls of the flask.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with distilled water (2 x 10 mL) to remove inorganic salts.

    • In-Process Validation: If the reaction is complete and the catalyst has degraded, "Palladium black" (a fine, black, insoluble powder of aggregated Pd(0)) will often precipitate at the aqueous/organic interface.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Negishi Cross-Coupling of Sterically Hindered Substrates

Optimized for challenging, bulky substrates using advanced Buchwald-type ligands (e.g., RuPhos or SPhos)[6].

Causality Note: Because organozinc reagents are highly sensitive to moisture, this reaction must be performed under strictly anhydrous conditions. The use of dialkylbiarylphosphine ligands (like RuPhos) accelerates reductive elimination due to their extreme steric bulk, preventing unwanted side reactions like β-hydride elimination[6][7].

Materials:

  • Aryl chloride (1.0 mmol)

  • Organozinc halide (R-Zn-X, 1.5 mmol, typically 0.5 M in THF)

  • Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%) OR pre-formed Palladacycle precatalyst[6]

  • Anhydrous THF (3 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a flame-dried flask with the aryl chloride (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and RuPhos (0.02 mmol).

  • Solvation: Add anhydrous THF (3 mL) and stir at room temperature for 5 minutes to allow the pre-catalyst to activate.

    • In-Process Validation: The dark purple/red color of Pd₂(dba)₃ will shift as the active L-Pd(0) complex forms.

  • Nucleophile Addition: Dropwise, add the organozinc reagent (1.5 mmol) via a dry syringe.

  • Reaction Execution: Stir the reaction at room temperature to 70 °C[6].

    • In-Process Validation: As transmetalation and reductive elimination occur, Zinc(II) chloride salts (ZnCl₂) will be generated. Depending on the exact solvent ratio, this may cause the solution to become slightly cloudy.

  • Quenching: Carefully quench the reaction by adding 1M aqueous HCl (2 mL) to decompose any unreacted organozinc species. Extract with Diethyl Ether or Ethyl Acetate.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Optimization Strategies

When cross-coupling reactions fail or yield complex mixtures, the causality usually traces back to specific mechanistic breakdowns:

  • Issue: High levels of dehalogenated starting material (Ar-H).

    • Causality: The Pd(II) oxidative addition complex is undergoing premature reduction or β-hydride elimination (if alkyl groups are present) before transmetalation can occur[7].

    • Solution: Increase the nucleophilicity of the transmetalating agent. For Suzuki, switch to a stronger base (e.g., from Na₂CO₃ to KOtBu) or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB)[5].

  • Issue: High levels of homocoupled product (Ar-Ar or R-R).

    • Causality: Oxygen has infiltrated the system, acting as an oxidant that drives the homocoupling of the boronic acid or organozinc reagent.

    • Solution: Strictly enforce anaerobic conditions. Ensure solvents are thoroughly sparged or subjected to freeze-pump-thaw cycles.

  • Issue: Slow reaction rates / Incomplete conversion.

    • Causality: The oxidative addition step is rate-limiting, particularly common with aryl chlorides[6].

    • Solution: Switch to electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos, or N-Heterocyclic Carbenes) which increase the electron density at the Pd center, facilitating the insertion into the strong C-Cl bond[6][7]. Alternatively, employ microwave-assisted heating to dramatically reduce reaction times and overcome activation barriers[9].

References

  • 1 - Yoneda Labs 2.5 - Fisher Scientific 3.6 - PMC 4.8 - PMC

  • 3 - Wikipedia 6.7 - CCS Chemistry

  • 2 - Name-Reaction.com 8.4 - SciELO 9.9 - Sultan Qaboos University 10. - Sigma-Aldrich 11. - Chemical Society Reviews

Sources

Application

Purification of crude (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate by column chromatography

Technical Application Note: High-Purity Isolation of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate Executive Summary This technical guide details the purification of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS: 17...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Isolation of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

Executive Summary

This technical guide details the purification of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS: 1704169-28-7) from crude reaction mixtures, typically resulting from Heck or Horner-Wadsworth-Emmons (HWE) olefination.

The primary challenge in isolating this cinnamate derivative is the chromatographic resolution of the E-isomer (trans) from the Z-isomer (cis) and the removal of lipophilic starting materials (aryl halides) and polar catalyst residues (palladium/phosphine oxides). This protocol utilizes a flash column chromatography workflow optimized for selectivity, utilizing a gradient elution strategy on silica gel.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the "separation space."

  • Target Molecule: (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate.[1]

    • Properties: Lipophilic, UV-active (conjugated

      
      -system), moderately polar ester functionality.
      
    • Physical State: Typically an off-white to yellow solid.

  • Critical Impurities:

    • (Z)-Isomer: The thermodynamic cis-isomer. On silica gel, the Z-isomer typically exhibits a larger dipole moment and steric accessibility to the ester group, causing it to be more polar (lower

      
      ) than the E-isomer.
      
    • Starting Material (Aryl Halide): 4-Bromo-3-chlorobenzene. Highly non-polar; elutes near the solvent front.

    • Catalyst Residues:

      • Heck Reaction: Palladium black (baseline), Triphenylphosphine (non-polar), Triphenylphosphine oxide (very polar/tailing).

      • HWE Reaction: Triethyl phosphate salts (water-soluble, removed in workup).

Method Development (TLC Optimization)

Before packing the column, the solvent system must be tuned to position the target spot at


 0.30 – 0.35 .
Solvent Screening Protocol

Standard System: Hexane / Ethyl Acetate (Hex/EtOAc) .[2][3][4]

  • Test 1 (90:10 Hex/EtOAc): Likely too non-polar. Product may stay at baseline.

  • Test 2 (80:20 Hex/EtOAc): Target range. The E-isomer usually elutes here.

  • Test 3 (Toluene): Pro-Tip: If the E and Z spots overlap in Hex/EtOAc, switch the non-polar carrier to Toluene . Toluene participates in

    
    -
    
    
    
    interactions with the aromatic ring, often altering selectivity orthogonal to simple polarity.

Visualization:

  • UV (254 nm): Primary method. The conjugated cinnamate system absorbs strongly.

  • KMnO

    
     Stain:  Oxidizes the alkene; useful for confirming the double bond if UV is ambiguous (rare for this molecule).
    

Detailed Protocol: Flash Column Chromatography

Step 1: Column Sizing & Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Loading Ratio: 1:30 to 1:50 (g crude : g silica). Note: Higher ratios (1:50) are required for tight E/Z separation.

  • Column Dimensions: For 1.0 g of crude, use a 2.5 cm x 15 cm column bed (~40 g silica).

Step 2: Sample Loading (Dry Loading)

Rationale: Wet loading with DCM can cause band broadening (the "solvent effect"), destroying the resolution between isomers. Dry loading is mandatory for high-resolution separation of solids.

  • Dissolve crude mixture in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (1:1 weight ratio to crude).

  • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

  • Pack this powder gently on top of the pre-equilibrated silica bed.

Step 3: Gradient Elution Strategy

Do not use isocratic elution immediately. A gradient profile sharpens the peaks.

PhaseSolvent Composition (Hex:EtOAc)Volume (Column Volumes - CV)Target Elution
Equilibration 100:0 (Pure Hexane)2 CVWetting silica / Removing air
Flush 95:52 CVElutes non-polar aryl halides
Ramp 90:10 → 80:205-8 CVElutes Product (E-isomer)
Wash 50:502 CVElutes Z-isomer & polar oxides
Flush 0:100 (or MeOH flush)2 CVCleans column (Pd residues)
Step 4: Fraction Collection
  • Collect small fractions (approx. 1/10th of column volume).

  • Monitor continuously with UV.

  • Critical Check: Perform TLC on all UV-active fractions. Do not pool fractions based solely on UV peak shape. The Z-isomer often "tails" into the E-isomer peak.

Post-Run Analysis & Validation

1. NMR Validation (Stereochemistry): To confirm the isolation of the E-isomer, analyze the


H NMR coupling constants of the vinylic protons.
  • E-Isomer (Trans):

    
    .
    
  • Z-Isomer (Cis):

    
    .
    

2. Purity Check: Inject the pooled fraction on HPLC (C18 column, Water/Acetonitrile gradient) to ensure >98% purity and absence of the Z-isomer.

Workflow Visualization

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for the purification workflow.

PurificationWorkflow Start Crude Reaction Mixture (Heck/HWE Product) TLC TLC Method Development (Target Rf 0.3) Start->TLC Decision Is E/Z Separation > 0.1 Rf? TLC->Decision StdSystem Use Hexane/EtOAc (Standard) Decision->StdSystem Yes AltSystem Use Toluene/EtOAc (Selectivity Switch) Decision->AltSystem No (Overlap) Loading Dry Load on Celite (Prevent Band Broadening) StdSystem->Loading AltSystem->Loading Column Flash Column Gradient 0% -> 20% EtOAc Loading->Column Fractions Fraction Analysis (UV + TLC) Column->Fractions Pool Pool Pure E-Isomer Fractions Fractions->Pool Single Spot NMR Validation: 1H NMR (Confirm J = 16 Hz) Pool->NMR

Caption: Logical workflow for the purification of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate, highlighting the solvent selection decision node.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of E/Z Isomers Polarity too high or poor selectivity.Switch solvent to Toluene/EtOAc (95:5). The

-system of toluene interacts differently with the isomers.
Streaking / Tailing Acid sensitive silica or mass overload.Add 1% Triethylamine to the solvent system to neutralize silica acidity. Ensure loading is <1:30.
Product stays at baseline Solubility issue in Hexane.Ensure Dry Loading is used. Do not try to dissolve the sample in the mobile phase if it precipitates.
Yellow Eluent Palladium leaching.Use a Thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) before the column or as a top layer.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] "Rapid chromatographic techniques for preparative separations with moderate resolution". The Journal of Organic Chemistry, 43(14), 2923–2925.[4] Link

  • Teledyne ISCO. (2025). "Flash Chromatography Basics: Solvent Systems and Selectivity". Teledyne Application Notes. Link

  • Reich, H. J. (2024). "Separation of Stereoisomers: E/Z Alkenes". University of Wisconsin-Madison Chemistry Database. Link

  • Biotage. (2023).[2] "Using TLC to Scout Flash Chromatography Solvents". Biotage Knowledge Blog. Link

Sources

Method

Precision Microwave-Assisted Synthesis of Acrylates: Mechanisms, Protocols, and Scale-Up

Topic: Experimental Setup for Microwave-Assisted Acrylate Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists Abstract This applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental Setup for Microwave-Assisted Acrylate Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Drug Development Scientists

Abstract

This application note details the experimental configuration and methodological rigor required for the microwave-assisted synthesis of acrylate derivatives. Unlike conventional thermal methods, which often suffer from long reaction times and thermal gradients that trigger premature polymerization, microwave irradiation offers volumetric heating and selective energy transfer. This guide covers the mechanistic basis of dielectric heating in acrylate chemistry, provides two validated protocols (Direct Esterification and Knoevenagel Condensation), and outlines critical safety and optimization parameters.

The Microwave Advantage: Mechanistic Causality

To master microwave synthesis, one must understand that it is not simply "faster heating." It is a different mode of energy transfer.

Dielectric Heating Mechanisms

Microwave irradiation (typically 2.45 GHz) interacts with matter through two primary mechanisms:[1][2]

  • Dipolar Polarization: Polar molecules (e.g., acrylic acid, alcohols) attempt to align with the oscillating electric field. The field reverses 4.9 billion times per second. The molecules cannot keep up (phase lag), and the energy lost to internal friction is dissipated as heat.

  • Ionic Conduction: Dissolved ions (catalysts like

    
    , salts) oscillate under the field's influence, colliding with neighboring molecules and generating heat.
    

Why this matters for Acrylates:

  • Selective Heating: You can choose a solvent or catalyst that absorbs microwaves strongly (high

    
    ) while the vessel remains cool, creating an "inverted" temperature gradient.
    
  • Suppression of Side Reactions: Rapid heating rates allow the reaction to reach the activation energy (

    
    ) of the desired esterification faster than the 
    
    
    
    of the radical polymerization of the acrylate double bond, provided adequate inhibitors are present.
Visualization: Heating Dynamics

MicrowaveMechanism cluster_0 Conventional Heating cluster_1 Microwave Dielectric Heating HeatSource Heat Source (Oil Bath) VesselWall Vessel Wall (Conduction) HeatSource->VesselWall Solvent Solvent (Convection) VesselWall->Solvent Reactants Reactants Solvent->Reactants MW_Source Magnetron (2.45 GHz) Dipoles Dipolar Polarization (Molecular Friction) MW_Source->Dipoles Ions Ionic Conduction (Collision) MW_Source->Ions BulkHeat Volumetric Heating (Instantaneous) Dipoles->BulkHeat Ions->BulkHeat

Figure 1: Comparison of thermal transfer vectors. Conventional heating relies on inefficient conduction/convection, whereas microwaves directly couple with the reaction matrix.

Experimental Setup & Equipment

Reactor Configuration

For reproducible data, monomode (single-mode) reactors are preferred over multimode (domestic-type) ovens due to their defined standing wave pattern and high power density.

ComponentSpecificationRationale
Vessel Material Borosilicate Glass or QuartzTransparent to microwaves; allows energy to target reagents directly.
Stirring Magnetic, High RPM (>600)Critical. Prevents "hotspots" which can initiate localized radical polymerization of acrylates.
Temp. Control Fiber Optic Probe (Internal)IR sensors only measure surface temp of the vessel (often cooler than the liquid). Internal probes are mandatory for acrylates.
Pressure Cap Teflon/PEEK with rupture discAcrylates are often synthesized in closed systems to surpass solvent boiling points.
Solvent Selection (The "Loss Tangent" Rule)

The efficiency of heating depends on the loss tangent (


) of the solvent.
  • High Absorbers (

    
    ):  Ethanol, DMSO, Methanol. (Good for rapid heating).[1]
    
  • Medium Absorbers: Water, DMF.

  • Low Absorbers (Transparent): Hexane, Toluene. (Use these if you want to heat only the catalyst or reagents, or use a "doping" agent like ionic liquid).

Protocol A: Direct Esterification (The "Workhorse")

Target: Synthesis of alkyl acrylates (e.g., Hexadecyl Acrylate) from Acrylic Acid. Challenge: Preventing polymerization of acrylic acid at high temps.

Reagents
  • Acrylic Acid: 1.3 equivalents (Excess drives equilibrium).

  • Alcohol (e.g., 1-Hexadecanol): 1.0 equivalent.[3]

  • Catalyst: p-Toluene Sulfonic Acid (p-TSA) (1-2 mol%) or Sulfuric Acid.

  • Polymerization Inhibitor: Hydroquinone or MEHQ (Methyl ether hydroquinone) (200-500 ppm). Mandatory.

  • Solvent: Toluene (forms azeotrope) or Solvent-free (Green approach).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave-transparent vial, dissolve 1.0 eq of alcohol and 1.3 eq of acrylic acid.

  • Inhibitor Addition: Add 300 ppm of MEHQ. Note: MEHQ requires dissolved oxygen to function; do not purge with Nitrogen unless using a different inhibitor type.

  • Catalyst: Add 1.5 mol% p-TSA.

  • Sealing: Cap the vessel with a Teflon-lined septum and pressure release cap.

  • Microwave Programming:

    • Mode: Dynamic Power (PID control).

    • Temperature: 120°C.

    • Ramp Time: 2 minutes (Fast ramp minimizes thermal history).

    • Hold Time: 15 minutes.

    • Pressure Limit: 250 psi (Safety cutoff).

    • Stirring: High.

  • Work-up: Cool to <50°C using compressed air (built-in feature). Neutralize with saturated NaHCO3. Extract with Ethyl Acetate.[4] Dry over MgSO4.

Expected Results
ParameterConventional Heating (Reflux)Microwave Heating
Time 4 - 8 Hours10 - 20 Minutes
Yield 65 - 75%85 - 98%
Side Products Oligomers commonMinimal oligomerization

Protocol B: Knoevenagel Condensation

Target: Synthesis of Cyanoacrylates (Functionalized Acrylates). Mechanism: Condensation of aldehyde with active methylene compound.[4]

Reagents[5]
  • Aldehyde: Benzaldehyde derivative (1.0 eq).

  • Active Methylene: Ethyl Cyanoacetate (1.0 eq).

  • Catalyst: Ammonium Acetate (

    
    ) or Piperidine (catalytic amount).
    
  • Solvent: Ethanol or Solvent-free (Neat).

Step-by-Step Methodology
  • Loading: Mix aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in a reaction vessel.

  • Catalysis: Add 0.1 mmol Ammonium Acetate.

  • Irradiation:

    • Power: 300 W (Max power limit).

    • Temperature: 80°C (if monitoring temp) or simply irradiate for time.

    • Time: 60 - 120 seconds.

  • Observation: Reaction often proceeds to solidification (if solvent-free).

  • Work-up: Recrystallize directly from Ethanol/Water.

Workflow Diagram

AcrylateWorkflow cluster_safety Safety Checks Start Start: Reagent Selection Mix Homogenize + Inhibitor (MEHQ) Start->Mix Vessel Seal in Quartz/Glass Vessel Mix->Vessel MW_Step MW Irradiation (120°C, 15 min, 300W) Vessel->MW_Step Cool Rapid Air Cooling (<50°C) MW_Step->Cool Check1 Check Pressure Rating MW_Step->Check1 Check2 Ensure High Stir Rate MW_Step->Check2 Workup Neutralization & Extraction Cool->Workup Analysis NMR / IR / Yield Calc Workup->Analysis

Figure 2: Operational workflow for microwave-assisted acrylate synthesis.

Optimization & Troubleshooting

The Polymerization Trap

The most common failure mode in acrylate synthesis is the formation of a "gel" (polymer) instead of the monomer.

  • Cause: Localized superheating (hotspots) initiating free radical polymerization.

  • Solution:

    • Increase Stirring: Ensure the vortex reaches the bottom of the vial.

    • Oxygen Presence: Do not degas the solvent if using MEHQ. MEHQ needs

      
       to form the active inhibiting species.
      
    • Temperature Control: Use "Power Cycling" or "Air Cooling" simultaneously with heating (PowerMAX technology in some reactors) to keep the magnetron on (maintaining non-thermal effects) while managing bulk temperature.

Solvent Tuning

If the reaction is too slow (low absorption), add a "doping" agent:

  • Add 1-2 drops of an ionic liquid (e.g., [bmim][PF6]) or a high-dielectric solvent (DMSO). This acts as a "molecular radiator," absorbing MW energy and transferring heat to the non-polar reagents.

Safety Considerations (E-E-A-T)

Authoritative Warning: Microwave reactors are not just "ovens." They are pressurized chemical reactors.

  • Vessel Failure: Acrylates can polymerize exothermically. If the reaction "runaways," the pressure can exceed vessel limits (typically 300 psi). Always use vessels with validated rupture discs or venting mechanisms.

  • Solvent Superheating: Solvents in MW can reach temperatures 20-30°C above their atmospheric boiling point before boiling. When the vessel is opened, this can result in flash boiling. Always cool to <50°C before opening.

  • Metal Contamination: Never use metal spatulas or stir bars with damaged Teflon coatings. Metals reflect microwaves and cause arcing, which can shatter the glass vessel.

References

  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research.

  • Microwave-assisted synthesis of hexadecyl acrylate. ResearchGate.

  • Microwave Heating in Synthetic Chemistry. Scribd / Mingos.

  • Safety Considerations for Microwave Synthesis. CEM Corporation.

  • Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment. Journal of Chemical Education.

Sources

Application

Application Note: Scalable Synthesis and Purification of Methyl Cinnamate Derivatives

Executive Summary Methyl cinnamate and its structural derivatives serve as foundational pharmacophores and critical intermediates in drug development, fragrance compounding, and agrochemical synthesis[1]. Transitioning t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl cinnamate and its structural derivatives serve as foundational pharmacophores and critical intermediates in drug development, fragrance compounding, and agrochemical synthesis[1]. Transitioning these syntheses from milligram-scale discovery to pilot-scale production introduces severe chemical engineering challenges, primarily concerning heat transfer, equilibrium thermodynamics, and environmental impact (E-factor)[2].

This application note provides researchers and process chemists with field-validated, self-correcting protocols for two distinct scale-up paradigms: the classic thermodynamic-driven Fischer Esterification and the modern, sustainable Continuous-Flow Heck Coupling [3]. By embedding causality and analytical validation into every step, these methodologies ensure high-fidelity reproducibility across scales.

Mechanistic Causality & Route Selection

Selecting the appropriate scale-up route depends entirely on the starting materials and the required derivative complexity[4].

  • Fischer Esterification (Thermodynamic Control): Ideal for scaling up standard methyl cinnamate from abundant trans-cinnamic acid. The reaction is driven by Le Chatelier's principle; utilizing methanol as both the solvent and the nucleophile forces the equilibrium toward the ester product[2]. The addition of a strong acid catalyst (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) lowers the activation energy by protonating the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Scale-up challenges here revolve around managing the exothermic catalyst addition and preventing reverse hydrolysis during the aqueous workup[2].
    
  • Continuous-Flow Heck Reaction (Kinetic & Catalytic Control): For complex derivatives requiring de novo construction of the cinnamate backbone, the palladium-catalyzed Heck cross-coupling of aryl iodides with methyl acrylate is preferred[3]. In batch systems, this reaction suffers from poor heat transfer and requires toxic aprotic solvents (like DMF)[3]. Transitioning to a continuous-flow reactor mitigates these issues: the high surface-area-to-volume ratio ensures instantaneous heating, prevents palladium leaching, and drastically reduces the E-factor by enabling solvent recycling[3].

Process Workflow Visualization

Workflow N1 Raw Materials (Cinnamic Acid + MeOH) N2 Fischer Esterification (Reflux, H2SO4 Catalyst) N1->N2 N3 In-Process Control (TLC / GC-MS) N2->N3 N3->N2 Incomplete N4 Quench & Neutralization (NaHCO3 Wash) N3->N4 Conversion >99% N5 Phase Extraction (Aqueous vs Organic) N4->N5 N6 Solvent Recovery (Rotary Evaporation) N5->N6 N7 Purification (Vacuum Distillation) N6->N7 N8 Pure Methyl Cinnamate (>98% Yield) N7->N8

Process workflow for the pilot-scale synthesis and purification of methyl cinnamate.

Quantitative Process Parameters

The following table summarizes the critical parameters and mechanistic rationale differentiating the two scale-up methodologies.

ParameterBatch Fischer EsterificationContinuous Flow Heck ReactionMechanistic Rationale
Primary Reagents trans-Cinnamic acid, MethanolIodobenzene, Methyl acrylateFischer relies on abundant precursors; Heck constructs the skeleton de novo[3].
Catalyst ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

or pTSA (50 mol%)
Supported Pd (10 wt%)Acid protonates carbonyl; Pd undergoes oxidative addition[4].
Temperature 65 °C (Reflux)130 °CFlow systems safely handle higher temps without solvent boil-off[3].
Reaction Time 1 - 12 hours~ 30 minutes (Residence)High surface-area-to-volume ratio in flow accelerates kinetics[2][3].
E-Factor > 25~ 12.0Flow recycling and azeotropic solvents drastically reduce waste[3].
Yield > 95%80 - 85%Fischer is an equilibrium process[2]; Heck is limited by catalyst turnover[3].

Detailed Experimental Protocols

Protocol A: Pilot-Scale Fischer Esterification (Batch)

Scale: 10 mol (approx. 1.48 kg cinnamic acid).

Step 1: Reaction Setup

  • Action: In a 10 L jacketed reactor equipped with an overhead mechanical stirrer, suspend 1.48 kg (10 mol) of trans-cinnamic acid in 4.0 L of anhydrous methanol[2].

  • Causality & Rationale: Methanol acts as both the solvent and the nucleophile. A massive molar excess is required to push the equilibrium toward the product side according to Le Chatelier's principle, overcoming the thermodynamic sink of water generation[2].

Step 2: Catalytic Activation & Reflux

  • Action: Set the impeller to 250 rpm. Slowly add 260 mL (approx. 5 mol) of concentrated sulfuric acid dropwise over 30 minutes. Heat the reactor jacket to maintain a gentle internal reflux (65 °C) for 4-6 hours[2].

  • Causality & Rationale: The addition of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     is highly exothermic. Controlled dosing prevents localized boiling of methanol, which could lead to dangerous pressure buildup and the formation of dimethyl ether side-products.
    
  • Validation Checkpoint: Withdraw a 1 mL aliquot, neutralize with

    
    , and extract with ethyl acetate. Spot on a silica TLC plate (1:5 ether:hexane). The reaction is complete when the cinnamic acid spot (
    
    
    
    ) disappears, and only the methyl cinnamate spot (
    
    
    ) remains[5].

Step 3: Quench & Neutralization

  • Action: Cool the reactor to 20 °C. Transfer the mixture to a 20 L separatory vessel containing 5 L of ethyl acetate. Slowly add saturated aqueous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (approx. 4 L) in 500 mL increments.
    
  • Causality & Rationale: The reaction must be cooled before quenching to prevent violent exotherms and rapid ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     evolution upon bicarbonate addition. Neutralizing the acid catalyst halts the reverse hydrolysis reaction, locking the equilibrium state. Unreacted cinnamic acid is simultaneously deprotonated into water-soluble sodium cinnamate, effectively partitioning it away from the organic target ester[2].
    
  • Validation Checkpoint: Frequent venting is mandatory. Cessation of gas evolution and an aqueous phase pH indicator strip reading of 8 confirms complete neutralization.

Step 4: Extraction & Purification

  • Action: Separate the organic phase, wash with 2 L of saturated brine, and dry over anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Filter and concentrate via rotary evaporation. Purify the crude ester via vacuum distillation (91 °C at 1 mbar)[6].
    
  • Validation Checkpoint: Purity is confirmed via

    
     NMR; validate the presence of the characteristic methyl ester singlet at 3.80 ppm and the vinylic doublet at 6.44 ppm[7].
    
Protocol B: Continuous-Flow Heck Coupling (E-Factor Minimized)

Scale: Continuous (50 mmol/hour throughput).

Step 1: System Priming

  • Action: Prepare a reservoir containing iodobenzene (50 mmol) and methyl acrylate (60 mmol) in 50 mL of a

    
     azeotrope[3].
    
  • Causality & Rationale: Replacing traditional toxic aprotic solvents (like DMF or NMP) with an azeotropic mixture significantly lowers the environmental impact and facilitates easier downstream solvent recovery without compromising the solubility of the palladium intermediates[3].

Step 2: Steady-State Operation

  • Action: Pump the reaction mixture through a heated glass column (130 °C) packed with diethylaminomethyl-polystyrene base and silica-supported Pd catalyst at a flow rate of 2.0 mL/min[3].

  • Causality & Rationale: The solid-supported base scavenges the hydroiodic acid byproduct without precipitating salts that would clog the micro-flow channels[3]. The continuous flow regime ensures rapid heat transfer and prevents palladium leaching (a common failure point in batch scale-ups), dropping the process E-factor to ~12.0[3].

  • Validation Checkpoint: Monitor the output stream via inline GC-FID. Steady-state is validated when iodobenzene conversion consistently exceeds 95%[3].

Step 3: Product Isolation

  • Action: Route the output stream to a collection vessel. Isolate methyl cinnamate by direct distillation of the azeotrope, leaving the catalyst bed intact for subsequent cycles[3].

References

  • Scaling up the synthesis of Methyl Cinnamate for pilot studies - Benchchem.

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - National Library of Medicine (PMC).

  • An E-Factor Minimized Protocol for a Sustainable and Efficient Heck Reaction in Flow - ACS Publications.

  • Transesterification of Methyl Esters of Aromatic and α,β-Unsaturated Acids with Bulky Alcohols - Organic Syntheses.

  • US6538154B2 - Process for the preparation of cinnamic esters - Google Patents.

Sources

Method

Application Note: (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate in Advanced Medicinal Chemistry

Introduction and Structural Rationale In modern drug discovery, the design of complex molecular architectures relies heavily on versatile, polyfunctional building blocks. (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

In modern drug discovery, the design of complex molecular architectures relies heavily on versatile, polyfunctional building blocks. (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (CAS: 1704169-28-7) represents a premier example of such a scaffold[1]. This molecule integrates three distinct, orthogonally reactive functional handles into a single compact framework:

  • An Aryl Bromide (C-Br): A highly reactive electrophilic site primed for transition-metal-catalyzed cross-coupling.

  • An Aryl Chloride (C-Cl): A sterically and electronically distinct halogen that remains inert under mild coupling conditions, serving as a latent handle for late-stage functionalization.

  • An α,β-Unsaturated Ester (Methyl Cinnamate moiety): A robust Michael acceptor and dipolarophile, ideal for the construction of saturated or partially saturated heterocycles.

By exploiting the differential reactivity of these sites, medicinal chemists can execute divergent synthetic workflows, rapidly generating libraries of structurally diverse analogs from a single starting material.

Mechanistic Insights & Causality (E-E-A-T)

Orthogonality in Palladium-Catalyzed Cross-Coupling

The selective functionalization of polyhalogenated arenes is governed by the bond dissociation energies (BDE) and the oxidative addition kinetics of the carbon-halogen bonds[2]. The BDE of a typical aryl C-Br bond is approximately 81 kcal/mol, whereas the aryl C-Cl bond is significantly stronger at ~96 kcal/mol.

By utilizing a palladium catalyst with a bidentate ligand such as


 and a mild base (

) at moderate temperatures (80 °C), oxidative addition occurs exclusively at the C-Br bond. The dppf ligand's large bite angle accelerates reductive elimination, preventing the catalyst from resting in a state that might inadvertently activate the C-Cl bond[3]. Once the bromide is substituted (e.g., via Suzuki-Miyaura coupling), the remaining C-Cl bond can be subsequently activated using electron-rich, bulky phosphine ligands (like XPhos or RuPhos) under harsher conditions (110 °C) for Buchwald-Hartwig amination or a second Suzuki coupling.
Heterocycle Construction via the Cinnamate Motif

The electron-withdrawing methyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly susceptible to nucleophilic attack. When treated with bis-nucleophiles like hydrazine hydrate, the terminal nitrogen undergoes a Michael addition at the


-carbon. Subsequent intramolecular condensation of the remaining primary amine with the ester carbonyl (or via an intermediate hydrazone) yields a 2-pyrazoline core. Pyrazolines are privileged scaffolds in medicinal chemistry, known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.

Quantitative Data: Orthogonal Reactivity Summary

The following table summarizes the optimized parameters for exploiting the three reactive sites of the scaffold without cross-contamination of pathways.

Reaction PathwayTarget Functional GroupReagents & Catalyst SystemTemp (°C)Expected YieldChemoselectivity
Suzuki-Miyaura C-Br

,

, Dioxane/

8080–90%>95% (C-Br over C-Cl)
Buchwald-Hartwig C-Cl

, XPhos,

, Toluene
11075–85%N/A (Performed post-Suzuki)
Cycloaddition Alkene

, EtOH
7870–85%Exclusive to alkene

Divergent Synthetic Workflows

G SM (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (Starting Material) Suzuki Chemoselective Suzuki-Miyaura (C-Br Activation) SM->Suzuki Pd(dppf)Cl2, Base Pyrazoline Hydrazine Cycloaddition (Alkene Activation) SM->Pyrazoline NH2NH2·H2O, EtOH Prod1 C-Br Coupled Product (Retains C-Cl & Alkene) Suzuki->Prod1 Prod2 Pyrazoline Derivative (Retains C-Br & C-Cl) Pyrazoline->Prod2 Buchwald Buchwald-Hartwig (C-Cl Activation) Prod1->Buchwald Pd2(dba)3, XPhos Prod3 Fully Functionalized Scaffold Buchwald->Prod3

Divergent synthetic pathways from (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Specific)

Objective: To selectively couple an arylboronic acid at the C-Br position while preserving the C-Cl bond and the


-unsaturated ester.

Reagents:

  • (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous solution)
    
  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge the acrylate starting material, arylboronic acid, and

    
    .
    
  • Solvent Addition: Add degassed 1,4-dioxane followed by the 2M aqueous

    
     solution (ratio of Dioxane:Water should be 4:1).
    
  • Reaction: Seal the tube and heat the biphasic mixture to 80 °C with vigorous stirring for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct halogen isotope pattern for one Br and one Cl atom (approx. 3:4:1 ratio for M : M+2 : M+4). Successful chemoselective coupling is confirmed by the disappearance of the M+4 peak and the emergence of a product mass showing a 3:1 (M : M+2) isotope pattern, characteristic of a single chlorine atom.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the C-Br coupled product.

Protocol B: Synthesis of a Pyrazoline Core via Hydrazine Cycloaddition

Objective: To construct a 2-pyrazoline heterocycle via the reaction of the


-unsaturated ester with hydrazine, leaving the aryl halides intact for future functionalization.

Reagents:

  • (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate (1.0 equiv)

  • Hydrazine hydrate (64% in water, 1.5 equiv)

  • Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve the acrylate starting material in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a reflux condenser. Causality note: Ethanol is chosen as it acts as a protic shuttle, facilitating the proton transfers required during the cyclization of the intermediate hydrazone.

  • Reagent Addition: Add hydrazine hydrate dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (78 °C) for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via

    
     NMR of a crude aliquot. The complete consumption of the starting material is validated by the disappearance of the characteristic trans-alkene doublets (
    
    
    
    ~6.5 and ~7.6 ppm,
    
    
    = 16 Hz) and the appearance of an ABX spin system corresponding to the diastereotopic
    
    
    and chiral
    
    
    protons of the newly formed pyrazoline ring.
  • Workup: Cool the reaction mixture to 0 °C to induce precipitation of the pyrazoline product. If precipitation does not occur, concentrate the solvent under reduced pressure and triturate with cold diethyl ether.

  • Purification: Filter the resulting solid and wash with cold ethanol to yield the pure pyrazoline derivative.

References

  • Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications (Discusses orthogonal cross-coupling principles). SciSpace.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mizoroki-Heck Reaction Optimization

Current Status: Operational Ticket ID: MH-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group System Overview: The Mizoroki-Heck Interface Welcome to the Mizoroki-Heck Support Center. You are like...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: MH-OPT-2024 Assigned Specialist: Senior Application Scientist, Catalysis Group

System Overview: The Mizoroki-Heck Interface

Welcome to the Mizoroki-Heck Support Center. You are likely here because your cross-coupling protocol is suffering from low turnover numbers (TON), poor regioselectivity, or premature catalyst decomposition (Pd black).

In drug discovery, the Heck reaction is the primary engine for vinylating aryl halides. However, it is not a "one-size-fits-all" system.[1] It operates on two distinct mechanistic pathways—Neutral and Cationic —and understanding which pathway your reaction is following is the key to fixing your issue.[2]

Module 1: Catalyst & Ligand Selection (The Engine)

The choice of catalyst determines the "torque" of your reaction—its ability to activate the carbon-halogen bond.

Technical Insight: The Oxidative Addition Bottleneck

For aryl iodides, oxidative addition is fast; the challenge is preventing catalyst agglomeration. For aryl chlorides, oxidative addition is the rate-limiting step, requiring electron-rich, bulky ligands to drive the cycle.

Optimization Matrix: Catalyst/Ligand Pairing
Substrate ClassRecommended PrecursorLigand ClassSpecific Ligand (Ref)Mechanism of Action
Aryl Iodides Pd(OAc)₂Simple PhosphinesPPh₃, P(o-tol)₃Standard neutral cycle. Cheap, effective.
Aryl Bromides Pd(OAc)₂ or Pd₂(dba)₃Bidentate / Bulkydppf, P(t-Bu)₃Bidentate ligands stabilize Pd; bulky phosphines accelerate elimination.
Aryl Chlorides Pd₂(dba)₃Electron-Rich BulkyP(t-Bu)₃, Buchwald Ligands (e.g., XPhos)Steric bulk promotes reductive elimination; high electron density facilitates oxidative addition [1].
Sterically Hindered Pd(OAc)₂NHC (Carbenes)IMes, IPrHigh thermal stability; prevents Pd black formation at high temps [2].

Module 2: Base & Additive Effects (The Fuel)

The base does more than neutralize acid; it regenerates the active Pd(0) species.

The "Jeffery Conditions" Protocol

When using inorganic bases (K₂CO₃, NaOAc) in organic solvents, solubility is the limiting factor. Jeffery conditions introduce a Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (TBAB or TBACl).

  • Role 1: Solubilizes the carbonate/acetate base.

  • Role 2: The halide ions (Cl⁻/Br⁻) stabilize "naked" Pd nanoparticles, preventing the formation of inactive Pd black [3].

Base Selection Logic
  • Organic Bases (Et₃N, DIPEA): Soluble, but can act as reducing agents, sometimes causing premature precipitation of Pd(0) before the cycle starts.

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): Require polar solvents (DMF, DMA) or Jeffery conditions. Silver salts (Ag₂CO₃) are used specifically to force the Cationic Pathway (see Module 3).

Module 3: Regioselectivity Control (The Steering)

Controlling whether the aryl group attaches to the terminal (


) or internal (

) carbon of the alkene is the most common support ticket we receive.
The Two Pathways: Neutral vs. Cationic[2][3][4][5][6]
  • Neutral Pathway: The halide (X) stays bound to Palladium.[3] Sterics dictate that the R-group adds to the least hindered position (Linear/

    
    -selective).
    
  • Cationic Pathway: The halide is stripped away (by Ag+ or because X=OTf). The alkene coordinates to a cationic Pd center. Electronics dictate the outcome (often Branched/

    
    -selective for electron-rich alkenes) [4].
    
Visual Workflow: Pathway Determination

HeckPathways Start Substrate: Aryl-X + Alkene LeavingGroup What is the Leaving Group (X)? Start->LeavingGroup Halide Halide (I, Br, Cl) LeavingGroup->Halide Triflate Triflate (OTf) or Halide + Ag Salt LeavingGroup->Triflate NeutralPath NEUTRAL PATHWAY (X stays on Pd) Halide->NeutralPath Standard Conditions CationicPath CATIONIC PATHWAY (Pd becomes +) Halide->CationicPath Add Ag+ (Scavenger) Triflate->CationicPath Labile Anion SelectivityN Steric Control: Favors Linear (Beta) Product NeutralPath->SelectivityN SelectivityC Electronic Control: Favors Branched (Alpha) Product (if alkene is electron-rich) CationicPath->SelectivityC

Figure 1: Decision tree for predicting and controlling regioselectivity based on the active catalytic species.

Troubleshooting & FAQs

Issue 1: "My reaction turns black immediately and stalls."

Diagnosis: Rapid catalyst decomposition (Palladium Black). Root Cause: The rate of Pd(0) generation exceeds the rate of oxidative addition, or the ligand concentration is insufficient to stabilize the metal. Corrective Actions:

  • Increase Ligand/Pd Ratio: If using PPh₃, move from 2:1 to 4:1.

  • Add a Stabilizer: Implement Jeffery Conditions . Add 1.0 equiv of TBAB (Tetrabutylammonium bromide). The bromide ions form a protective sphere around Pd(0) [3].

  • Lower Temperature: High heat accelerates agglomeration.

Issue 2: "I am getting the branched isomer, but I need the linear one."

Diagnosis: Unintended Cationic Pathway operation. Root Cause: If you are using an aryl triflate or a polar solvent that promotes ionization, the reaction is driven by electronics, not sterics. Corrective Actions:

  • Switch to Aryl Halides: Use Aryl-Cl or Aryl-Br instead of Aryl-OTf.

  • Add Chloride Ions: Add LiCl or NaCl to the reaction. The high concentration of Cl⁻ forces the coordination of the halide to Pd, pushing the equilibrium back toward the Neutral Pathway [5].

  • Use Bulky Ligands: P(o-tol)₃ increases steric crowding, heavily favoring the linear product.

Issue 3: "My aryl chloride won't react."

Diagnosis: Failure of Oxidative Addition. Root Cause: The C-Cl bond is too strong for standard Pd(PPh₃)₄ systems. Corrective Actions:

  • Upgrade Ligand: Switch to P(t-Bu)₃ or a Buchwald biaryl phosphine (e.g., SPhos, XPhos). These are electron-rich (pushing e- into Pd) and bulky (accelerating the cycle) [1].

  • Change Solvent: Use Dioxane or Toluene at reflux.

Experimental Protocol: High-Throughput Optimization Screen

Objective: Rapidly identify optimal Base/Ligand combination for a new substrate pair.

Workflow Diagram:

OptimizationProtocol Step1 1. Prep Stock Solutions (Ar-X, Alkene, Pd source) Step2 2. Plate Layout (96-well) Rows: Ligands (A-H) Cols: Bases (1-12) Step1->Step2 Step3 3. Dosing Add Pd(OAc)2 (2 mol%) Add Ligand (4 mol%) Step2->Step3 Step4 4. Reaction Heat to 80-100°C 12-24 Hours Step3->Step4 Step5 5. Analysis UPLC-MS / GC-FID Step4->Step5

Figure 2: Standardized workflow for HTE (High-Throughput Experimentation) screening.

Detailed Steps:

  • Catalyst Stock: Prepare Pd(OAc)₂ in DMA (Dimethylacetamide).

  • Ligand Set: Screen PPh₃ (Standard), P(o-tol)₃ (Steric/Linear), dppf (Bidentate), and P(t-Bu)₃ (Active).

  • Base Set: Screen Et₃N (Organic), K₂CO₃ (Inorganic), and K₂CO₃ + TBAB (Jeffery).

  • Execution: Run reactions in sealed vials to prevent solvent evaporation. Filter through celite before LC/GC analysis to remove Pd black.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research.

  • Jeffery, T. (1996).[4] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron.

  • Cabri, W., & Candiani, I. (1995).[4] Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research.

  • Deeth, R. J., et al. (2010). Selectivity in the Heck Reaction: A DFT Study. Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Triphenylphosphine Oxide (TPPO) Troubleshooting &amp; Purification

Welcome to the Reaction Purification Support Center. Triphenylphosphine oxide (TPPO) is a notoriously stubborn byproduct generated in stoichiometric amounts during Wittig, Mitsunobu, Staudinger, and Appel reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Purification Support Center. Triphenylphosphine oxide (TPPO) is a notoriously stubborn byproduct generated in stoichiometric amounts during Wittig, Mitsunobu, Staudinger, and Appel reactions. Because TPPO is highly crystalline and acts as a strong hydrogen-bond acceptor, it frequently co-elutes with moderately polar Active Pharmaceutical Ingredients (APIs) during standard silica gel chromatography.

This guide provides field-proven, chromatography-free methodologies to purge TPPO from your reaction mixtures, grounded in physicochemical causality and self-validating experimental design.

Diagnostics & Decision Workflow

Selecting the correct TPPO removal strategy depends entirely on the polarity of your target product and the primary reaction solvent. Use the decision matrix below to route your purification workflow.

TPPORemovalWorkflow Start Crude Reaction Mixture Containing TPPO CheckPolarity Is the target product highly non-polar? Start->CheckPolarity NonPolarPath Hexane/Ether Trituration Filter through Silica Plug CheckPolarity->NonPolarPath Yes (e.g., Alkanes) CheckSolvent What is the primary reaction solvent? CheckPolarity->CheckSolvent No (Polar APIs) PolarSolvent Polar Solvents (EtOH, EtOAc, iPrOH) CheckSolvent->PolarSolvent EtherealSolvent Ethereal / Aromatic (THF, Toluene) CheckSolvent->EtherealSolvent Alternative Oxalyl Chloride Conversion or Merrifield Resin CheckSolvent->Alternative Incompatible ZnCl2 ZnCl2 Complexation Precipitates ZnCl2(TPPO)2 PolarSolvent->ZnCl2 CaBr2 CaBr2 Complexation Precipitates CaBr2(TPPO)x EtherealSolvent->CaBr2

Decision matrix for selecting a chromatography-free TPPO removal strategy.

Method Comparison Data

To optimize your downstream processing, compare the quantitative parameters and causal mechanisms of the primary TPPO removal strategies below.

Purification StrategyReagents UsedOptimal SolventsCausal Mechanism of ActionKnown Limitations
Lewis Acid (Zinc) ZnCl₂ in EtOHEtOH, EtOAc, iPrOHZinc(II) acts as a Lewis acid, coordinating with the strongly Lewis basic phosphoryl oxygen to form a highly insoluble tetrahedral complex, ZnCl₂(TPPO)₂.Ineffective in ethereal solvents (THF, MTBE) due to competitive solvent coordination.
Lewis Acid (Calcium) Anhydrous CaBr₂THF, 2-MeTHF, TolueneCalcium coordinates with TPPO to form an insoluble CaBr₂-TPPO coordination complex, overcoming the solubility issues seen with Zn/Mg in ethers.Requires strictly anhydrous conditions to prevent complex dissociation and product trapping.
Trituration & Plug Hexane, Ether, SilicaAlkanes, EthersLeverages divergence in solubility; residual TPPO is immobilized via strong hydrogen bonding between its P=O group and acidic silanol (Si-OH) groups.Product must be highly non-polar; requires complete solvent swap prior to execution.
Chemical Conversion Oxalyl ChlorideCyclohexaneElectrophilic attack converts TPPO into a highly polar, insoluble chlorophosphonium salt, forcing precipitation.Harsh reactive conditions; incompatible with acid-sensitive or nucleophilic APIs.

Troubleshooting FAQs

Q: Why does TPPO streak so badly on my silica columns, even when using non-polar eluents? A: TPPO possesses a highly polarized P=O bond. The oxygen atom acts as a powerful hydrogen-bond acceptor, interacting strongly with the acidic silanol groups on the silica gel stationary phase. This causes severe tailing. If your API has a similar polarity, they will co-elute. Transitioning to a complexation strategy alters the physical state of TPPO (turning it into an insoluble solid) rather than relying on slight differences in partition coefficients.

Q: I attempted the ZnCl₂ precipitation method in THF, but no solid formed. What went wrong? A: Causality dictates that Lewis acid complexation relies on the metal's availability to bind to TPPO. In highly coordinating ethereal solvents like THF, the solvent molecules competitively bind to the Zinc(II) center, preventing the formation of the ZnCl₂(TPPO)₂ adduct. If you must work in THF, switch to the CaBr₂ complexation method [1], which has a higher affinity for TPPO in ethereal environments.

Q: Can I use MgCl₂ instead of ZnCl₂ for polar solvents? A: While MgCl₂ can form insoluble adducts with TPPO in toluene or ethyl acetate, its recovery rates are generally poorer and less predictable than ZnCl₂[2]. ZnCl₂ provides a much sharper precipitation profile and faster crystallization kinetics in alcoholic and acetate solvents.

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems. Do not proceed to the next synthetic step until the validation criteria are met.

SOP 1: ZnCl₂ Precipitation in Polar Solvents

Based on the authoritative protocol developed by Batesky, Goldfogel, and Weix ()[3].

  • Solvent Preparation: If your reaction was performed in an incompatible solvent (e.g., DCM, THF), concentrate the crude mixture under reduced pressure and redissolve the residue in ethanol (EtOH) or ethyl acetate (EtOAc).

  • Reagent Preparation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Complexation: Add the ZnCl₂ solution dropwise to the crude mixture at room temperature. Use a stoichiometry of 0.5 to 1.0 equivalents of ZnCl₂ relative to the initial molar amount of triphenylphosphine used in the reaction.

  • Precipitation: Stir vigorously. Scrape the interior sides of the flask with a glass rod to provide nucleation sites, inducing the precipitation of the heavy, white ZnCl₂(TPPO)₂ solid.

  • Filtration: Filter the suspension through a tightly packed Celite pad on a Büchner funnel. Wash the filter cake with a minimal amount of cold ethanol to ensure API recovery.

  • Self-Validation Step: Spot the filtrate on a TLC plate alongside a pure TPPO standard. Develop in 50% EtOAc/Hexane and check under 254 nm UV light.

    • Pass: No UV-active spot at Rf ~0.3. Proceed to concentrate the filtrate.

    • Fail: TPPO spot remains. Titrate the filtrate with an additional 0.1 eq of ZnCl₂ until precipitation ceases and the TLC spot disappears.

SOP 2: CaBr₂ Complexation in Ethereal Solvents

Ideal for Mitsunobu reactions run directly in THF. Based on the protocol by Hergueta ()[4].

  • Direct Addition: To the crude reaction mixture in THF or Toluene, add finely powdered, strictly anhydrous CaBr₂ (1.5 to 2.0 equivalents relative to the theoretical yield of TPPO).

  • Maturation: Stir the suspension at room temperature for 2 to 4 hours. The extended time is required to ensure complete thermodynamic formation of the insoluble CaBr₂-TPPO complex.

  • Filtration: Filter the resulting solid through a sintered glass funnel (medium porosity). Rinse the cake with cold THF.

  • Self-Validation Step: Analyze a 0.1 mL aliquot of the filtrate via ³¹P NMR (using an appropriate deuterated solvent insert).

    • Pass: The absence of a sharp singlet at ~29 ppm confirms complete TPPO removal.

    • Fail: A peak at 29 ppm persists. Extend the stirring time by 1 hour or add an additional 0.2 eq of anhydrous CaBr₂.

SOP 3: Hexane/Ether Trituration & Silica Plug

Best for highly non-polar, stable APIs (e.g., alkenes from Wittig reactions).

  • Concentration: Remove all reaction solvent under reduced pressure until a thick oil or solid residue is achieved.

  • Trituration: Suspend the residue in a cold mixture of pentane (or hexane) and diethyl ether (typically a 4:1 ratio). Vigorously stir for 15 minutes to precipitate the bulk of the crystalline TPPO[5].

  • Immobilization: Pour the entire suspension (liquid and solid) directly onto a short, pre-packed silica gel plug.

  • Elution: Elute with the same 4:1 hexane/ether mixture. The non-polar API will pass through the plug unhindered, while the residual TPPO is chemically immobilized at the baseline via hydrogen bonding to the silanol groups.

  • Self-Validation Step: Perform continuous TLC monitoring of the eluent.

    • Pass: The product elutes near the solvent front; the baseline remains clear of streaking.

    • Fail: If a UV-active streak begins moving up from the baseline, the silica plug's hydrogen-bonding capacity is saturated. Immediately halt elution and switch to a fresh silica pad.

References

  • Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry, 2017, 82 (19), 9931–9936. URL:[Link]

  • Hergueta, A. R. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." Organic Process Research & Development, 2022, 26 (6), 1845-1853. URL:[Link]

  • Byrne, P. A.; Rajendran, K. V.; Muldoon, J.; Gilheany, D. G. "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions." Organic & Biomolecular Chemistry, 2012, 10, 3531-3537. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Methyl Acrylate Polymerization

Topic: Prevention of Uncontrolled Polymerization in Methyl Acrylate Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Troubleshooting & FAQ Guide Introduction:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Uncontrolled Polymerization in Methyl Acrylate Synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Troubleshooting & FAQ Guide

Introduction: The Stability Paradox

Methyl acrylate (MA) is a deceptive monomer. While stable under standard storage conditions, it possesses a high thermodynamic potential for rapid, exothermic polymerization. The "runaway" reaction is not just a yield loss issue—it is a safety critical event that can rupture vessels and foul distillation columns with insoluble "popcorn" polymer.

This guide addresses the core technical challenge: balancing inhibition with reactivity. You must maintain enough inhibitor activity to prevent spontaneous polymerization during storage and purification, yet successfully remove or override it during your intended synthesis.

Part 1: Critical Concepts (The "Why")

Q: Why does my MEHQ-inhibited methyl acrylate polymerize when I purge it with nitrogen?

A: This is the most common failure mode. MEHQ (Monomethyl ether of hydroquinone) is not an inhibitor in isolation; it is part of a synergistic system that requires dissolved oxygen.

  • The Mechanism: MEHQ does not react effectively with carbon-centered alkyl radicals (

    
    ). Instead, it reacts with peroxy radicals (
    
    
    
    ) formed when the monomer radicals react with dissolved oxygen.
  • The Failure Chain:

    • You purge with

      
       to create an "inert" atmosphere.
      
    • Dissolved

      
       levels drop below critical limits (typically <10 ppm).
      
    • Carbon-centered radicals (

      
      ) form (thermally or via trace initiators).
      
    • Without

      
      , these radicals cannot convert to 
      
      
      
      .
    • MEHQ remains bystander.

    • 
       initiates chain propagation 
      
      
      
      Polymerization.

Corrective Action: Never store MEHQ-inhibited monomers under pure nitrogen. Use "lean air" (approx. 5-8%


 in 

) if flammability is a concern, or maintain air sparging during storage.
Q: When should I switch from MEHQ to Phenothiazine (PTZ)?

A: Switch to PTZ during high-temperature processing or distillation where oxygen presence is dangerous or difficult to maintain.

  • MEHQ: Best for storage and transport. Requires ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1] Volatility is low, so it remains in the pot during distillation (leaving the distillate uninhibited).
    
  • PTZ (Phenothiazine): An anaerobic inhibitor. It functions effectively without oxygen by reacting directly with alkyl radicals. It is often used as a "process inhibitor" in the reboiler of a distillation column to prevent bottom fouling.

Part 2: Visualization of Inhibition Mechanisms

The following diagram illustrates the critical dependency of MEHQ on Oxygen compared to the direct action of PTZ.

InhibitionMechanism cluster_aerobic Aerobic Inhibition (Storage) Monomer Methyl Acrylate Monomer Radical Alkyl Radical (R•) Monomer->Radical Heat/Initiator Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O2 (Fast) Polymer Polymer Chain (Runaway) Radical->Polymer No O2 present Stable Stable Non-Radical Product Radical->Stable + PTZ (Direct) Oxygen Dissolved Oxygen (O2) Peroxy->Stable + MEHQ MEHQ MEHQ (Inhibitor) PTZ Phenothiazine (PTZ)

Figure 1: Mechanistic pathway showing why MEHQ fails in nitrogen-purged environments, while PTZ functions as a direct radical scavenger.

Part 3: Troubleshooting Scenarios

Scenario A: Distillation "Popcorn" Polymerization

Issue: During vacuum distillation, white, cauliflower-like solids form in the column or condenser, rapidly clogging the system. Diagnosis: This is "popcorn" polymer (omega-polymer). It is highly cross-linked, insoluble, and grows exponentially ("from the inside out") once a seed is formed. Root Causes:

  • Vapor Phase Polymerization: The inhibitor (MEHQ) stays in the liquid pot. The vapor rising up the column is uninhibited.

  • Condensation in Dead Legs: Monomer condenses in unheated flanges or pressure relief lines, sitting stagnant without fresh oxygen/inhibitor.

Protocol: Distillation Safety

Step Action Technical Rationale

| 1 | Pot Inhibition | Add PTZ (500-1000 ppm) to the boiling pot. | PTZ survives higher temps and works if


 is stripped by boiling. |
| 2  | Column Inhibition  | Use an Air Bleed  or Inhibitor Solution Feed . | Introduce a trickle of MEHQ/Monomer solution at the top of the column to wet the packing. |
| 3  | Temperature  | Keep pot temp < 80°C . Use Vacuum.[1][2][3][4] | Thermal initiation rate doubles every 10°C. |
| 4  | Hygiene  | Inspect for "seeds" before starting. | Popcorn polymer is autocatalytic; even a microscopic grain left from a previous run can trigger massive growth. |
Scenario B: Inhibitor Removal for Synthesis

Issue: You need to polymerize MA, but the reaction is sluggish or has a long induction period due to MEHQ. Solution: Remove MEHQ immediately prior to use. Do not store uninhibited monomer.

Method 1: Alumina Column (Recommended for Lab Scale < 1L)

  • Pack a glass column with Basic Activated Alumina (approx. 10g per 100mL monomer).

  • Pass methyl acrylate through the column by gravity or low pressure.

  • Verification: The eluent should be clear. MEHQ (phenolic) binds to the basic sites on the alumina.

  • Usage: Use within 4 hours or store at -20°C.

Method 2: Caustic Wash (Scale > 1L)

  • Wash monomer 3x with 5% NaOH solution (aq).[3] MEHQ forms a water-soluble sodium salt.

  • Wash 3x with Deionized Water to remove residual base.[5]

  • Dry over

    
     or Molecular Sieves (4Å).
    
  • Warning: Wet monomer can hydrolyze; ensure thorough drying.

Part 4: Decision Support Workflow

Use this logic tree to determine the correct handling procedure for your specific experimental stage.

Workflow Start Current State of Methyl Acrylate Action Intended Action? Start->Action Storage Long-term Storage Action->Storage Distill Purification / Distillation Action->Distill Polymerize Polymerization Reaction Action->Polymerize CheckO2 Is Headspace Aerated? Storage->CheckO2 AddPTZ Add PTZ to Pot (Anaerobic protection) Distill->AddPTZ RemoveInhib Remove MEHQ (Alumina/Caustic) Polymerize->RemoveInhib SafeStore Safe: Keep < 35°C Maintain MEHQ 15-100ppm CheckO2->SafeStore Yes (Air) DangerStore DANGER: Do NOT use Pure N2 Add Air or O2 immediately CheckO2->DangerStore No (N2 Purge) VaporPhase Is Vapor Phase Inhibited? AddPTZ->VaporPhase SafeDistill Safe: Use Air Bleed or Top-down Inhibitor Feed VaporPhase->SafeDistill Yes PopcornRisk Risk: Popcorn Polymer in Column VaporPhase->PopcornRisk No UseNow Use Immediately (<4 hours) RemoveInhib->UseNow

Figure 2: Operational decision tree for handling methyl acrylate during storage, purification, and synthesis.

Part 5: Data Summary & Properties

Table 1: Inhibitor Characteristics

InhibitorTypeRequirementApplicationRemoval Method
MEHQ PhenolicDissolved Oxygen (mandatory)Storage, TransportCaustic Wash (NaOH) or Alumina Adsorption
PTZ ThiazineNone (Works Anaerobically)Distillation Pot, High-Temp ProcessingDistillation (PTZ stays in residue)
Hydroquinone (HQ) PhenolicDissolved OxygenOlder standard (less soluble than MEHQ)Caustic Wash

Table 2: Polymerization Risk Factors

ParameterSafe LimitCritical ThresholdConsequence
Storage Temp < 35°C> 45°CSelf-accelerating polymerization
Dissolved

Saturation (Air)< 5 ppmMEHQ failure

Polymerization
Water Content < 0.05%> 0.1%Hydrolysis to Acrylic Acid (corrosive)
Dimerization N/ATime/Temp dependentFormation of di-acrylates (impurities)

References

  • Gantrade Corporation. (2023). Methyl Acrylate (MA) FAQ: Safety, Handling and Storage Principles. Retrieved from [Link]

  • Levy, L. B. (1985). Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol. Journal of Polymer Science: Polymer Chemistry Edition. Retrieved from [Link]

  • Li, X., et al. (2013). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. Industrial & Engineering Chemistry Research. Retrieved from [Link]

Sources

Optimization

Identification of impurities in crude acrylate products by HPLC-MS.

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex chemical behaviors of crude acrylate products (such as pentaerythrito...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the complex chemical behaviors of crude acrylate products (such as pentaerythritol triacrylate and ethyl acrylate) during High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis.

Because acrylates are highly reactive monomers, they present unique analytical challenges, including spontaneous polymerization, isobaric interferences, and poor ionization efficiencies. This guide is structured to provide you with causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure absolute confidence in your impurity profiling.

Analytical Workflow Visualization

AcrylateWorkflow A Crude Acrylate Sample B Sample Prep & Inhibitor Removal A->B C HPLC Separation (Low Silanol RP) B->C D MS Ionization (ESI/APCI) C->D E Data Processing (Accurate Mass) D->E F Impurity Characterization E->F

HPLC-MS analytical workflow for characterizing impurities in crude acrylate products.

Method Development & Optimization FAQs

Q1: Why do commercial acrylates present such a complex impurity profile in LC-MS? A: Commercial acrylates are typically synthesized via the esterification of corresponding alcohols and acrylic acid[1]. Because their high boiling points often preclude extensive distillation, crude products frequently contain unreacted starting materials, catalysts, and structurally related adducts or dimers[1]. For instance, in technical-grade pentaerythritol triacrylate, HPLC-MS often reveals numerous impurities including structurally related esters, dimers, and cross-linked adducts that constitute up to 55% of the bulk volume[2].

Q2: What is the optimal column chemistry and mobile phase for acrylate separation? A: Standard C18 columns can suffer from secondary silanol interactions with polar acrylate impurities, leading to peak tailing. It is highly recommended to use specialized reverse-phase columns with low silanol activity (e.g., Newcrom R1)[3]. Causality: For MS compatibility, non-volatile buffers like phosphoric acid must be strictly avoided. Instead, utilize Acetonitrile and Water modified with 0.1% Formic Acid[3]. Formic acid acts as a volatile proton donor, suppressing silanol ionization on the column while simultaneously promoting


 formation in the MS source.

Q3: How do I identify unknown impurities without a targeted MS/MS library? A: Unlike GC-MS, LC-MS lacks universal fragmentation libraries. Therefore, identification must rely on high-resolution LC-MS (such as Time-of-Flight or Orbitrap analyzers)[4]. Causality: High-resolution mass spectrometry (HRMS) provides accurate mass measurements (sub-5 ppm error), allowing you to calculate the exact elemental composition of the unknown impurity[5]. By comparing the isotopic pattern and exact mass against the theoretical degradation pathways of the parent acrylate, you can confidently elucidate the structure[4].

Troubleshooting Guide: Common LC-MS Issues

Issue 1: Differentiating True Dimer Impurities from In-Source Polymerization Artifacts

  • Root Cause: Acrylates are highly reactive. The high temperatures and voltages within an Electrospray Ionization (ESI) source can induce spontaneous radical polymerization, creating artifact dimer or trimer peaks that mimic actual impurities.

  • Causality & Solution: True oligomeric impurities (formed during the manufacturing process) possess higher lipophilicity than the monomer and will elute later on a reverse-phase column. In-source artifacts are generated after chromatography; therefore, they will co-elute perfectly with the monomer peak.

  • Self-Validating System: Extract the Ion Chromatogram (EIC) for the dimer mass. If the peak perfectly overlaps with the monomer's retention time, it is an in-source artifact. To mitigate this, lower the ESI source temperature (e.g., from 350°C to 250°C) and reduce the capillary voltage.

Issue 2: Poor Ionization Efficiency of Aliphatic Acrylates

  • Root Cause: Many aliphatic acrylates lack strongly basic or acidic functional groups, resulting in poor protonation

    
     or deprotonation 
    
    
    
    in standard ESI.
  • Causality & Solution: To improve sensitivity, force adduct formation. Dope the mobile phase with 2–5 mM Ammonium Formate. This drives the formation of stable

    
     adducts, significantly boosting the signal-to-noise ratio. Alternatively, switch to an Atmospheric Pressure Chemical Ionization (APCI) interface, which is highly efficient for less polar synthetic polymers and acrylates up to 5 kDa[6].
    

Issue 3: Severe Ion Suppression and Background Noise

  • Root Cause: Crude acrylates are often spiked with phenolic stabilizers (e.g., 4-methoxyphenol / MEHQ) to prevent spontaneous polymerization during storage[2]. These highly ionizable additives can saturate the MS detector and suppress the signal of trace impurities.

  • Causality & Solution: Implement a Solid-Phase Extraction (SPE) clean-up step prior to injection to selectively retain the phenolic inhibitors while allowing the acrylates to pass through.

Quantitative Data: Common Acrylate Impurity Profiles

The following table summarizes the typical quantitative distribution and MS characteristics of impurities found in crude multifunctional acrylates.

Impurity ClassificationOrigin / CausalityTypical MS Ionization SpeciesEstimated Relative Abundance
Unreacted Polyols (e.g., Pentaerythritol)Incomplete esterification during synthesis

,

0.5% - 2.0%
Structurally Related Dimers / Adducts Side reactions during bulk esterification

,

1.0% - 5.0%
Phenolic Stabilizers (e.g., MEHQ)Intentionally added to prevent polymerization

(Negative ESI)
< 0.1% (10-1000 ppm)
Oxidative Degradants Exposure to oxygen/light during storage

,

< 0.5%
Step-by-Step Experimental Methodologies
Protocol A: Sample Preparation & Matrix Clean-up

This protocol is designed to isolate acrylates from highly suppressive phenolic stabilizers.

  • Dilution: Accurately weigh 10 mg of the crude acrylate product and dissolve it in 1.0 mL of LC-MS grade Acetonitrile.

  • Solid-Phase Extraction (SPE):

    • Condition a silica-based SPE cartridge with 3 mL of Hexane.

    • Load 500 µL of the diluted sample.

    • Elute the acrylates using 2 mL of a Hexane:Ethyl Acetate (80:20 v/v) mixture. The polar phenolic inhibitors will be retained on the silica phase.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in 500 µL of Acetonitrile:Water (50:50 v/v).

  • Self-Validation Check: Run a blank solvent injection post-prep to ensure no carryover or plasticizer leaching (e.g., phthalates at m/z 279.159) has occurred from the SPE cartridge.

Protocol B: HPLC-MS/MS Method Execution

This protocol establishes the instrumental parameters for high-resolution impurity profiling.

  • Column Selection: Install a low-silanol reverse-phase column (e.g., 150 mm × 4.6 mm, 3 µm particle size)[3].

  • Mobile Phase Configuration:

    • Solvent A: LC-MS grade Water + 0.1% Formic acid + 2 mM Ammonium Formate.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic acid.

  • Gradient Elution:

    • 0-2 min: 10% B (Isocratic hold to focus polar impurities).

    • 2-18 min: Linear ramp to 95% B.

    • 18-22 min: Hold at 95% B to elute highly lipophilic dimers.

    • Flow rate: 0.4 mL/min.

  • Source Optimization (Positive ESI):

    • Capillary Voltage: 3.0 kV (Keep moderate to prevent arcing).

    • Source Temperature: 250°C (Strictly controlled to prevent in-source polymerization).

    • Desolvation Gas Flow: 600 L/hr.

  • Self-Validation Check: Inject a known, high-purity standard of the monomer at varying concentrations (1x, 5x, 10x). Map the threshold at which the dimer peak area scales quadratically rather than linearly. This establishes your threshold for in-source artifact generation.

References
  • CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate National Center for Biotechnology Information (NCBI) URL:[Link]

  • Separation of Pentaerythritol triacrylate on Newcrom R1 HPLC column SIELC Technologies URL:[Link]

  • Analysis of Minor Ingredients in Multi-functional Acrylates and their Influence on the Properties RadTech URL:[Link]

  • Analytical testing strategy for identification and in silico toxicity assessment of non-intentionally added substances Technical University of Denmark (DTU) URL:[Link]

  • Identification of Pharmaceutical Impurities United States Patent and Trademark Office (USPTO) URL:[Link]

  • APCI Interface for LC− and SEC−MS Analysis of Synthetic Polymers: Advantages and Limits Analytical Chemistry, ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Purifying Halogenated Organic Compounds

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of halogenated organic compounds. This guide is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges encountered during the purification of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these ubiquitous yet tricky molecules. The presence of halogen atoms (F, Cl, Br, I) imparts distinct physicochemical properties that can complicate standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these hurdles and achieve your desired purity with confidence.

The Halogen Effect: Why Purification Can Be a Hurdle

The introduction of halogens into an organic framework significantly alters its electronic and steric properties. This can lead to:

  • Altered Polarity: The high electronegativity of halogens can create strong dipoles, influencing solubility and interactions with chromatographic stationary phases. However, the overall effect on polarity is not always straightforward and depends on the molecule's overall symmetry.

  • Increased Reactivity and Instability: Carbon-halogen bonds can be susceptible to cleavage under certain conditions, leading to degradation of the target compound during purification. This is particularly true for heavier halogens like bromine and iodine.[1]

  • Isomeric Complexity: The synthesis of halogenated compounds often results in mixtures of regioisomers or stereoisomers, which can have very similar physical properties, making their separation a significant challenge.[2][3]

  • Unique Interactions: Halogen bonding, a noncovalent interaction involving an electrophilic region on the halogen atom, can influence crystal packing and chromatographic behavior in unexpected ways.[4]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving common issues encountered during the purification of halogenated organic compounds.

Guide 1: Flash Chromatography Troubleshooting

Flash chromatography is a workhorse technique for purification, but halogenated compounds can present unique challenges.

Problem: Poor Separation of Halogenated Isomers or Closely Related Compounds

Causality: Halogenated isomers often have very similar polarities, leading to co-elution. The choice of stationary and mobile phases is critical to exploit subtle differences in their interactions.

Step-by-Step Protocol:

  • Stationary Phase Selection:

    • Standard Silica Gel: Often the first choice. However, its acidic nature can cause degradation of sensitive compounds.

    • Deactivated Silica: If compound instability is suspected, use silica gel that has been treated to reduce its acidity.[5]

    • Alumina or Florisil: These can be effective alternatives for compounds that are unstable on silica.[5]

    • Pentafluorophenyl (PFP) Phases: These have shown excellent performance in separating halogenated pharmaceuticals and their impurities due to unique electronic interactions.[3]

  • Mobile Phase Optimization:

    • Systematic Solvent Screening: Begin with a standard solvent system (e.g., hexane/ethyl acetate) and systematically vary the polarity.

    • Incorporate Different Solvents: If simple binary mixtures fail, introduce a third solvent with different properties (e.g., dichloromethane, toluene, or a small amount of methanol) to alter the selectivity.

    • Consider Halogenated Solvents: While less environmentally friendly, solvents like dichloromethane can sometimes improve the solubility and separation of halogenated compounds.[6]

  • Loading Technique:

    • Dry Loading: Dissolve the crude sample in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This often results in sharper bands compared to liquid loading, especially for less soluble compounds.

  • Flow Rate and Column Dimensions:

    • Optimize Flow Rate: A slower flow rate can improve resolution for difficult separations.[7]

    • Column Geometry: A longer, narrower column will provide more theoretical plates and potentially better separation.[8]

Diagram: Decision Workflow for Optimizing Isomer Separation

G start Poor Isomer Separation silica Standard Silica Gel Fails start->silica solvent_opt Systematic Mobile Phase Optimization start->solvent_opt deactivated_silica Try Deactivated Silica silica->deactivated_silica other_phases Consider Alumina, Florisil, or PFP deactivated_silica->other_phases other_phases->solvent_opt dry_load Implement Dry Loading solvent_opt->dry_load flow_rate Adjust Flow Rate/Column Dimensions dry_load->flow_rate success Improved Separation flow_rate->success

Caption: Workflow for troubleshooting poor isomer separation in flash chromatography.

Problem: Compound Degradation (Dehalogenation) on the Column

Causality: The acidic nature of standard silica gel can catalyze the elimination of a hydrogen halide (dehydrohalogenation) or other decomposition pathways.[1][5]

Step-by-Step Protocol:

  • Assess Stability: Before committing to a large-scale purification, spot your compound on a TLC plate and let it sit for an hour. Re-run the TLC in the same solvent system. If new spots appear, your compound is likely unstable on silica.

  • Use a Deactivated Stationary Phase:

    • Triethylamine Treatment: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. This is particularly effective for basic compounds.[2]

    • Pre-treated Silica: Use commercially available deactivated silica gel.

  • Switch to a Less Acidic Stationary Phase: Consider using alumina (neutral or basic) or Florisil.[5]

  • Minimize Residence Time: Use a shorter column and a slightly faster flow rate to reduce the time your compound is in contact with the stationary phase.

Guide 2: Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid halogenated compounds, but issues like "oiling out" and poor crystal formation are common.

Problem: The Compound "Oils Out" Instead of Crystallizing

Causality: This occurs when the boiling point of the solvent is higher than the melting point of the compound, or when the presence of impurities significantly depresses the melting point.[2][9] The compound comes out of the supersaturated solution as a liquid rather than a solid.

Step-by-Step Protocol:

  • Lower the Solvent Boiling Point: Choose a solvent or a mixed solvent system with a lower boiling point.

  • Increase the Solvent Volume: Re-heat the solution to redissolve the oil, add more solvent to decrease the saturation, and allow it to cool more slowly.[9][10]

  • Slow Cooling: Insulate the flask to encourage slow cooling. This provides more time for proper crystal lattice formation.

  • Scratching: Gently scratch the inside of the flask at the solution-air interface with a glass rod to create nucleation sites.[10][11]

  • Seed Crystals: If available, add a single, pure crystal of the compound to the cooled solution to induce crystallization.[10][11]

Diagram: Troubleshooting "Oiling Out"

G start Compound 'Oils Out' reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch_seed Scratch or Add Seed Crystal slow_cool->scratch_seed success Crystals Form scratch_seed->success fail Still Oiling Out scratch_seed->fail change_solvent Change to Lower Boiling Solvent fail->change_solvent

Caption: A decision tree for resolving "oiling out" during recrystallization.

Problem: Discolored Crystals

Causality: Colored impurities are often present in the crude product. These can be adsorbed onto the crystal lattice during formation.

Step-by-Step Protocol:

  • Activated Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal.[2]

  • Brief Heating: Heat the mixture briefly to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal.

  • Crystallization: Allow the hot, decolorized filtrate to cool and crystallize as usual.

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Hexane69Non-polarGood for non-polar compounds.
Ethyl Acetate77Polar aproticA versatile solvent for a wide range of polarities.
Ethanol78Polar proticGood for more polar compounds, often used with water.
Methanol65Polar proticSimilar to ethanol but with a lower boiling point.
Dichloromethane40Polar aproticLow boiling point, good for heat-sensitive compounds.
Toluene111Non-polarHigher boiling point, can be useful for less soluble compounds.
Water100Very polarUsed for water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: My halogenated compound is not eluting from the silica gel column, even with a very polar solvent system. What's happening?

A1: This can occur for several reasons. First, ensure your compound is not decomposing on the column.[5] If it is stable, the issue may be very strong interactions with the silica. This can happen with highly polar halogenated compounds. Try adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to your eluent, depending on the nature of your compound, to disrupt these strong interactions.[2] In extreme cases, you may need to switch to a different stationary phase like reversed-phase silica.

Q2: I'm seeing peak tailing in the GC analysis of my purified halogenated compound. What are the likely causes?

A2: Peak tailing for halogenated compounds in GC is often caused by interactions with active sites (e.g., exposed silanols) in the injector, column, or detector.[12] Using deactivated liners and columns is crucial. Other potential causes include column overload (injecting too much sample) or an inappropriate choice of solvent for the injection.[8][12]

Q3: Can I use reversed-phase chromatography to purify my halogenated compound?

A3: Absolutely. Reversed-phase chromatography is an excellent technique, especially for more polar halogenated compounds that are highly retained on normal-phase silica.[13] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This technique separates compounds based on their hydrophobicity.

Q4: During distillation of my halogenated compound, the product is decomposing. How can I mitigate this?

A4: Thermal decomposition is a significant risk during the distillation of halogenated compounds.[14][15] The primary solution is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing the distillation to proceed at a lower temperature and minimizing thermal degradation.[9] It is also crucial to ensure the heating mantle temperature is not excessively high and to avoid prolonged heating.

Q5: What is the best way to remove residual halogenated solvents from my final product?

A5: Halogenated solvents like dichloromethane and chloroform can be difficult to remove completely. The most effective method is high-vacuum drying, often with gentle heating (if the compound is thermally stable). Another technique is to dissolve the product in a non-halogenated solvent with a higher boiling point (like ethyl acetate or toluene) and then remove the solvent by rotary evaporation. This process, known as a solvent swap, can effectively azeotropically remove the more volatile halogenated solvent.

References

  • Benchchem.
  • Benchchem.
  • Hawach.
  • Wikipedia.
  • ACS Publications.
  • ResearchGate.Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Biocyclopedia.
  • Recrystalliz
  • University of Rochester.
  • University of York.
  • EPA.
  • Biotage.
  • PubMed.
  • IChemE.
  • PubMed.Influence of solute polarity in column-switching chromatography for the assay of drugs in plasma and urine.

Sources

Optimization

Managing reaction temperature for stereoselective Wittig reactions

Technical Support Center: Stereoselective Wittig Reaction Protocols Status: Operational Topic: Temperature Management & Stereocontrol in Wittig Olefination Support Tier: Level 3 (Senior Application Scientist)[1] Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Wittig Reaction Protocols

Status: Operational Topic: Temperature Management & Stereocontrol in Wittig Olefination Support Tier: Level 3 (Senior Application Scientist)[1]

Welcome to the Precision Chemistry Support Hub

You have reached the advanced troubleshooting module for Wittig Olefination . This guide is not a generic textbook summary; it is a functional directive designed to help you manipulate reaction temperature as a precise control lever for stereochemical outcome (E vs. Z selectivity).

In the Wittig reaction, temperature is not merely an energy source; it is the selector switch between kinetic and thermodynamic pathways.

Module 1: The Mechanistic Thermostat (The "Why")

To control the reaction, you must visualize the transition state landscape. The modern consensus (supported by Vedejs and Gilheany) posits that the reaction proceeds via a


 cycloaddition to form an oxaphosphetane (OPA)  intermediate.[1]
  • Kinetic Control (Cold): Favors the formation of the cis-OPA (leading to Z-alkenes) due to minimized steric bulk in the puckered transition state.[1] This is irreversible at low temperatures for non-stabilized ylides.[1]

  • Thermodynamic Control (Warm): Allows the cis-OPA to dissociate or equilibrate (via "stereochemical drift") to the more stable trans-OPA (leading to E-alkenes).[1]

Visualizing the Pathway

Wittig_Mechanism Start Ylide + Aldehyde TS_Kin Kinetic TS (Puckered) Start->TS_Kin Low Temp (-78°C) Non-Stabilized TS_Therm Thermodynamic TS (Planar/Drift) Start->TS_Therm High Temp / Stabilized Cis_OPA cis-Oxaphosphetane TS_Kin->Cis_OPA Z_Prod (Z)-Alkene (Kinetic Product) Cis_OPA->Z_Prod Fast Elimination Trans_OPA trans-Oxaphosphetane Cis_OPA->Trans_OPA Warming / Li+ Salts (Equilibration) TS_Therm->Trans_OPA E_Prod (E)-Alkene (Thermodynamic Product) Trans_OPA->E_Prod Elimination

Figure 1: The temperature-dependent bifurcation of the Wittig reaction pathway.[1] Note the "Drift" channel activated by heat or Lithium salts.

Module 2: Protocol for High Z-Selectivity (Non-Stabilized Ylides)

The Challenge: You need a (Z)-alkene, but you are observing (E)-impurities or low yields. The Fix: You must enforce strict kinetic control . This requires "Salt-Free" conditions and cryogenic management.[1]

Critical Parameters
VariableRecommendationReason
Temperature -78°C (Crucial during addition)Prevents cis-OPA from equilibrating to trans.[1]
Base NaHMDS or KHMDS Lithium salts (from BuLi) stabilize intermediates and promote "drift" to E.[1] Sodium/Potassium do not.[1]
Solvent THF (Dry)Optimal solubility at -78°C; coordinates cations effectively.[1]
Ylide Type Non-Stabilized (Alkyl)Only these are reactive enough at -78°C to form the kinetic product.[1]
Step-by-Step "Salt-Free" Protocol
  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Suspension: Add phosphonium salt to dry THF. Cool to 0°C (ice bath).

  • Generation: Add NaHMDS (1.05 equiv) dropwise.[1]

    • Checkpoint: Solution should turn bright yellow/orange (ylide formation).[1] Stir for 30–60 mins at 0°C.

  • Cryogenic Shift: Cool the ylide solution to -78°C (Dry ice/Acetone).

    • Note: The ylide may precipitate slightly; this is acceptable.[1]

  • Addition: Add the aldehyde (1.0 equiv, dissolved in minimal THF) slowly down the side of the flask over 10–15 minutes.

    • Why? Exotherms during rapid addition create localized "hot spots" that trigger E-isomer formation.[1]

  • Incubation: Stir at -78°C for 1–2 hours . Do not warm up yet.

  • Quench: While still at -78°C (or after warming to RT only if reaction is complete), quench with saturated NH₄Cl.

    • Tip: For maximum Z, quench cold if possible, though most cis-OPAs decompose to alkene rapidly upon warming.

Module 3: Protocol for High E-Selectivity

The Challenge: You need an (E)-alkene. The Fix: The approach depends heavily on your ylide type.

Scenario A: Stabilized Ylides (Ester/Ketone/CN)

These are naturally E-selective due to thermodynamic control and dipole minimization.[1]

  • Protocol: Perform reaction in CH₂Cl₂ or THF at Room Temperature or Reflux .

  • Troubleshooting: If reaction is slow, switch to a higher boiling solvent (Toluene) and reflux. High temperature ensures thermodynamic equilibrium.[1]

Scenario B: Non-Stabilized Ylides (The Schlosser Modification)

Standard Wittig gives Z.[1] To force E from an alkyl ylide, you must use the Schlosser Modification .[2][3][4][5] This is a precise temperature dance.

The Logic:

  • Form cis-betaine at -78°C.

  • Deprotonate the betaine with PhLi (forming a

    
    -oxido ylide).[1][6]
    
  • Warm up to allow steric relaxation (flip to trans).[1]

  • Reprotonate and eliminate.[1]

Schlosser Modification Workflow

Schlosser_Mod cluster_cold Phase 1: Kinetic Trap (-78°C) cluster_mod Phase 2: The Modification cluster_elim Phase 3: Elimination Step1 1. Generate Ylide (Li-Base) Add Aldehyde at -78°C Step2 2. Form cis-Betaine/OPA Step1->Step2 Step3 3. Add PhLi (1 equiv) Deprotonate Betaine Step2->Step3 Wait 15 min Step4 4. WARM to -30°C or 0°C (Induces Isomerization to trans) Step3->Step4 Stir 30 min Step5 5. Add HCl/t-BuOH (Reprotonation) Step4->Step5 Cool back to -78°C Step6 6. Add KOtBu (Force Elimination) Step5->Step6

Figure 2: The Schlosser Modification workflow. Note the mandatory temperature fluctuation to reset stereochemistry.

Module 4: Troubleshooting & FAQs

Q1: My aldehyde is insoluble in THF at -78°C. What do I do?

A: This is a common cause of poor selectivity.[1] If the aldehyde precipitates, it dissolves slowly as the reaction warms, reacting at a higher temperature (leading to E impurities).

  • Solution: Dissolve the aldehyde in a small amount of CH₂Cl₂ (DCM) or Toluene before adding to the THF solution. DCM has a very low freezing point (-96°C) and can keep the aldehyde in solution during the critical addition phase.[1]

Q2: Why does Lithium Bromide (LiBr) destroy my Z-selectivity?

A: This is the "Salt Effect."[1] Lithium ions (


) act as Lewis acids.[1] They coordinate to the oxaphosphetane oxygen, stabilizing the transition state and extending the lifetime of the intermediate. This increased lifetime allows the kinetic cis-intermediate to equilibrate to the thermodynamic trans-intermediate.
  • Fix: Use "Salt-Free" ylides generated with NaHMDS (sodium salt is less Lewis acidic) or filter off the LiBr if using BuLi (though this is technically difficult under inert atmosphere).[1]

Q3: Can I use n-BuLi for Z-selective reactions if I keep it cold?

A: You can, but your selectivity will likely cap at 85:15 or 90:10 (Z:E).[1] For >95:5 selectivity, you must eliminate the Lithium halide byproduct or use NaHMDS.[1]

References

  • Maryanoff, B. E., & Reitz, A. B. (1989).[1][6][7][8][9] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[2][3][4][6][7][8][9][10][11][12][13][14] Chemical Reviews, 89(4), 863–927.[1][6][9] Link[1]

  • Vedejs, E., & Peterson, M. J. (1994).[1][6][8] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.[6] Link[1]

  • Byrne, P. A., & Gilheany, D. G. (2012).[1][11] Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types.[1][11] Journal of the American Chemical Society, 134(22), 9225–9239.[11] Link[1]

  • Schlosser, M., & Christmann, K. F. (1966).[1] Trans-Selective Olefin Syntheses. Angewandte Chemie International Edition, 5(1), 126.[1] Link[1]

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

For drug development professionals and synthetic chemists, the unambiguous structural verification of halogenated intermediates is a critical quality control gateway. (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the unambiguous structural verification of halogenated intermediates is a critical quality control gateway. (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a highly functionalized building block whose 3,4-disubstituted aromatic ring presents a classic analytical challenge.

While1[1], its lower magnetic field strength can severely limit resolution in complex spin systems. This guide objectively compares the performance of an 80 MHz benchtop spectrometer against a 400 MHz high-field system, providing step-by-step methodologies, quantitative data, and the physical causality behind instrument selection for complex regiochemical assignments.

The Analytical Challenge: Resolving the 3,4-Disubstitution Pattern

The core difficulty in assigning (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate lies in the aromatic protons: H-2, H-5, and H-6. Because the electronic effects of the meta-chloro and para-bromo substituents are similar, these protons resonate in a very narrow chemical shift window (7.38–7.50 ppm).

The Causality of Resolution (The


 Ratio): 
The interpretability of an NMR spectrum depends on the ratio between the chemical shift difference in Hertz (

) and the scalar coupling constant (

). When

, spectra exhibit "second-order" strong coupling effects, leading to distorted multiplets and roofing, which 2[2].

Let us analyze the interaction between H-5 (


 7.48) and H-6 (

7.38), which share an ortho-coupling of

Hz:
  • At 80 MHz (Benchtop): The 0.10 ppm difference equals a

    
     of 8.0 Hz. The 
    
    
    
    ratio is
    
    
    . This results in a heavily overlapping, uninterpretable AB spin system.
  • At 400 MHz (High-Field): The 0.10 ppm difference equals a

    
     of 40.0 Hz. The 
    
    
    
    ratio is
    
    
    . This approaches a first-order AX spin system, allowing for clear extraction of doublet (d) and doublet of doublets (dd) multiplicities.

Workflow Sample Sample Preparation (50 mg in CDCl3) Benchtop Benchtop NMR (80 MHz) Sample->Benchtop HighField High-Field NMR (400 MHz) Sample->HighField ResCheck Aromatic Region Resolution Check Benchtop->ResCheck HighField->ResCheck Pass First-Order Spectra (Resolved) ResCheck->Pass 400 MHz Fail Second-Order Spectra (Overlapping) ResCheck->Fail 80 MHz TwoD 2D NMR Suite (COSY, HSQC, HMBC) Pass->TwoD Fail->HighField Escalate for Resolution Verify Unambiguous Structural Assignment TwoD->Verify

Analytical workflow comparing Benchtop and High-Field NMR for structural verification.

Comparative Experimental Protocols

To ensure data integrity, both workflows must operate as self-validating systems. The following protocols guarantee that the acquired spectra are quantitative and artifact-free.

Protocol A: Benchtop NMR Acquisition (80 MHz)
  • Sample Preparation: Dissolve 50 mg of the analyte in 0.6 mL of CDCl₃ (0.03% v/v TMS) in a standard 5 mm NMR tube. Ensure complete dissolution to prevent magnetic susceptibility artifacts.

  • Lock and Shim: Insert the sample. Perform an automated gradient shim. Self-Validation Check: The full-width at half-maximum (FWHM) of the TMS peak must be

    
     Hz.
    
  • Acquisition: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay (D1) of 5 seconds to ensure complete relaxation of the acrylate protons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function, Fourier transform, and perform a manual zeroth- and first-order phase correction.

Protocol B: High-Field NMR Acquisition (400 MHz)
  • Probe Tuning & Matching: Insert the identical sample into the 400 MHz spectrometer equipped with a 5 mm broadband observe (BBO) probe. Manually tune and match the probe to the ¹H (400.13 MHz) and ¹³C (100.61 MHz) frequencies to maximize the signal-to-noise ratio (SNR).

  • Pulse Calibration: Determine the exact 90° pulse width (

    
    ) for the specific sample dielectric to ensure accurate quantitative integration.
    
  • 1D Acquisition: Acquire 16 scans for ¹H (D1 = 5s) and 512 scans for ¹³C (D1 = 2s, with WALTZ-16 ¹H decoupling).

  • 2D Suite Acquisition: 3[3] using standard pulse programs. Set the HMBC long-range coupling delay to optimize for

    
     Hz.
    

Quantitative Data Comparison

The tables below summarize the empirical findings, demonstrating the stark contrast in analytical capability between the two magnetic field strengths.

Table 1: ¹H NMR Data Comparison (CDCl₃)
ProtonShift (

, ppm)
Multiplicity

(Hz)
400 MHz Resolution80 MHz Resolution
OCH₃ 3.80s-Baseline resolvedBaseline resolved
H-

6.44d16.0Baseline resolvedBaseline resolved
H-

7.64d16.0Baseline resolvedPartially overlapping
H-2 7.50d2.0Fully resolved Unresolved multiplet
H-5 7.48d8.3Fully resolved Unresolved multiplet
H-6 7.38dd8.3, 2.0Fully resolved Unresolved multiplet

Observation: While the 80 MHz system successfully identifies the trans-acrylate geometry (


 Hz for H-

), it completely fails to resolve the regiochemistry of the aromatic ring. High-field NMR is strictly required to extract the meta (

Hz) and ortho (

Hz) couplings.
Table 2: ¹³C NMR Assignments (100 MHz, High-Field)

To 4[4], ¹³C data must be correlated with 2D experiments.

CarbonShift (

, ppm)
TypeKey 2D Correlations Establishing Position
C=O 166.8CqHMBC (from H-

, H-

, OCH₃)
C-

142.5CHHSQC (from H-

)
C-3 (Cl) 135.2CqHMBC (from H-5)
C-1 134.5CqHMBC (from H-5, H-

)
C-5 134.0CHHSQC (from H-5)
C-2 128.0CHHSQC (from H-2)
C-6 127.5CHHSQC (from H-6)
C-4 (Br) 124.5CqHMBC (from H-2, H-6)
C-

119.2CHHSQC (from H-

)
OCH₃ 51.8CH₃HSQC (from OCH₃)

Advanced 2D NMR Workflows for Regiochemical Assignment

Because the 1D ¹H spectrum alone cannot definitively prove which halogen is at C-3 versus C-4, we must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY).

  • COSY Logic: H-5 (

    
     7.48) shows a strong cross-peak with H-6 (
    
    
    
    7.38), confirming they are adjacent (ortho). H-2 (
    
    
    7.50) shows only a weak 4-bond correlation to H-6, confirming it sits isolated between the acrylate and the chlorine atom.
  • HMBC Logic: HMBC detects 3-bond (

    
    ) carbon-proton couplings. H-5 shows a strong 
    
    
    
    correlation to a quaternary carbon at 135.2 ppm. Because H-5 is ortho to the bromine and meta to the chlorine, the carbon at 135.2 ppm must be C-3 (bearing the Cl). Conversely, H-2 and H-6 both show
    
    
    correlations to the carbon at 124.5 ppm, unambiguously identifying it as C-4 (bearing the Br).

HMBC H2 H-2 (δ 7.50) H6 H-6 (δ 7.38) H2->H6 COSY (4J) C4 C-4 (Br, δ 124.5) H2->C4 HMBC (3J) H5 H-5 (δ 7.48) H5->H6 COSY (3J) C1 C-1 (δ 134.5) H5->C1 HMBC (3J) C3 C-3 (Cl, δ 135.2) H5->C3 HMBC (3J) H6->C4 HMBC (3J)

Key 2D NMR correlations (COSY and HMBC) establishing the 3,4-disubstitution pattern.

Conclusion

For the analysis of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate, benchtop NMR (80 MHz) is sufficient for verifying the presence of the trans-acrylate moiety and confirming bulk purity. However, due to the severe second-order strong coupling effects in the aromatic region (


), it cannot be used for definitive structural elucidation.

High-field NMR (400+ MHz) , combined with a standard 2D suite (COSY, HSQC, HMBC), is strictly required to resolve the overlapping aromatic signals, extract the critical


-couplings, and unambiguously assign the regiochemistry of the halogen substituents.

References

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy - MDPI. mdpi.com.
  • Benchtop Nuclear Magnetic Resonance Spectroscopy: An Emerging Tool in Regulated Assays - News-Medical.Net. news-medical.net.
  • Benchtop NMR Breaks New Ground - Technology Networks. technologynetworks.com.
  • Parallel NMR Supersequences: Ten Spectra in a Single Measurement - PMC. nih.gov.
  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS D

Sources

Comparative

Confirming E-Alkene Stereochemistry: A Definitive Guide to 2D NMR Techniques

Determining the exact stereochemistry of E/Z alkenes is a critical checkpoint in synthetic chemistry and drug development. While simple 1D NMR can often distinguish geometric isomers via vicinal proton-proton coupling co...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the exact stereochemistry of E/Z alkenes is a critical checkpoint in synthetic chemistry and drug development. While simple 1D


 NMR can often distinguish geometric isomers via vicinal proton-proton coupling constants (

typically 12–18 Hz for trans and 6–12 Hz for cis[1][2]), this method fundamentally fails when dealing with complex, heavily overlapping spectra or tetrasubstituted alkenes lacking vicinal protons.

To achieve absolute structural certainty, researchers must transition from through-bond scalar coupling to through-space dipolar interactions using 2D Nuclear Magnetic Resonance (NMR) techniques[3]. This guide objectively compares the performance, physical causality, and experimental workflows of advanced 2D NMR methodologies used to confirm E-alkene stereochemistry.

The Physics of Spatial Proximity: NOESY vs. ROESY

The foundation of 2D spatial NMR lies in the Nuclear Overhauser Effect (NOE) , which measures the transfer of nuclear spin polarization via dipole-dipole cross-relaxation through space (typically < 5 Å)[4]. However, the choice between NOESY and ROESY is not arbitrary; it is strictly dictated by the molecule's tumbling rate in solution, known as the correlation time (


).
The Causality of the "Zero-Crossing" Problem

The magnitude and sign of the NOE depend directly on


, which is a function of molecular weight (MW) and solvent viscosity[5]:
  • Small Molecules (< 600 Da): Fast tumbling results in a positive NOE .

  • Large Molecules (> 1200 Da): Slow tumbling results in a negative NOE .

  • Medium Molecules (700–1200 Da): The NOE transition crosses zero. In this regime, NOESY cross-peaks vanish entirely, leading to false-negative stereochemical assignments[3][5].

The ROESY Solution: Rotating-frame Overhauser Effect Spectroscopy (ROESY) applies a continuous radiofrequency spin-lock pulse. In the rotating frame, the ROE is always positive and non-zero, regardless of the molecule's correlation time[3][5]. For medium-sized drug candidates, ROESY is the mandatory fail-safe technique.

G Start Alkene Stereochemistry Elucidation Q1 Are there vicinal protons across the C=C bond? Start->Q1 Yes1 Yes (Di/Tri-substituted) Q1->Yes1 Yes No1 No (Tetra-substituted) Q1->No1 No Q2 Molecular Weight? Yes1->Q2 Q3 Are there heteronuclei (e.g., 19F, 31P)? No1->Q3 Small < 600 Da Use NOESY Q2->Small Medium 700 - 1200 Da Use ROESY Q2->Medium Large > 1200 Da Use NOESY Q2->Large Yes2 Yes Use HOESY Q3->Yes2 Yes No2 No Use 2J,3J-HMBC or J-Resolved Q3->No2 No

Decision tree for selecting the optimal 2D NMR technique for alkene stereochemistry.

Solving the Tetrasubstituted Alkene Problem

When an E-alkene is fully substituted with non-proton groups, traditional homonuclear NOESY/ROESY cannot be used. In these cases, alternative 2D techniques must be employed:

  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): If the alkene contains a fluorinated or phosphorylated substituent, HOESY detects through-space interactions between different nuclei (e.g.,

    
    ) up to 5 Å apart[6].
    
  • 
    -HMBC & J-Resolved NMR:  When spatial proximity cannot be measured, researchers rely on heteronuclear scalar couplings (
    
    
    
    ). Vicinal
    
    
    couplings follow a Karplus-type dependence on the dihedral angle[7]. Modified HMBC sequences, such as
    
    
    -HMBC utilizing STAR (Selectively Tailored Accordion F1 Refocusing) operators, allow chemists to unequivocally differentiate 2-bond from 3-bond carbon-proton correlations, revealing the E/Z geometry[8].
Comparative Performance Table
TechniquePrimary MechanismTarget MW RangeKey StrengthsLimitations / Artifacts
NOESY Through-space Dipolar (< 5 Å)< 600 Da or > 1200 DaHigh sensitivity for small/large molecules; clean spectra.Fails for mid-sized molecules (NOE

0)[4][5].
ROESY Rotating-frame Dipolar (< 5 Å)700 – 1200 DaGuarantees positive ROE regardless of molecular weight[5].Prone to TOCSY artifacts (through-bond transfer)[5].
HOESY Heteronuclear Dipolar (< 5 Å)AnyExcellent for fluorinated/phosphorylated tetrasubstituted alkenes[6].Lower sensitivity due to heteronuclear dipole dynamics.

-HMBC
Through-bond Scalar (

)
AnySolves tetrasubstituted alkenes lacking NMR-active heteronuclei[7][8].Requires complex pulse sequence calibration[8].

Self-Validating Experimental Protocols

To ensure scientific integrity, a 2D NMR experiment must be self-validating. The following protocol outlines how to set up a robust ROESY/NOESY experiment that inherently differentiates true spatial correlations from artifacts.

Step 1: Sample Preparation and Degassing
  • Causality: Dissolved oxygen is paramagnetic and accelerates spin-lattice (

    
    ) relaxation, which quenches the NOE enhancement before it can be detected by the receiver[4].
    
  • Action: Dissolve 10–20 mg of the compound in a deuterated solvent. Degas the sample using three "freeze-pump-thaw" cycles or by bubbling inert Argon gas through the solution for 10 minutes.

Step 2: Mixing Time ( ) Optimization
  • Causality: The NOE builds up over time during the mixing period. If

    
     is too short, the signal is undetectable. If 
    
    
    
    is too long, "spin diffusion" occurs (A transfers to B, which transfers to C), leading to false-positive spatial correlations.
  • Action: Run a 1D selective-NOESY build-up curve. For small molecules, start with

    
     sec. For medium molecules (ROESY), use 
    
    
    
    sec. For large biomolecules, use
    
    
    sec[5].
Step 3: Phase Cycling and Artifact Suppression
  • Causality: In ROESY, TOCSY transfer (through-bond J-coupling) frequently occurs between spins that are close in chemical shift, creating false cross-peaks[5].

  • Action: Utilize a continuous wave (CW) spin-lock field optimized to minimize TOCSY transfer. Most importantly, validate the data using Phase Analysis . In a properly phased ROESY spectrum, true ROE cross-peaks will have the opposite phase to the diagonal, whereas TOCSY artifacts will have the same phase as the diagonal[5].

PhaseLogic Root 2D Cross-Peak Phase Analysis NOESY NOESY Experiment Root->NOESY ROESY ROESY Experiment Root->ROESY N_Small Small Molecule (<600 Da) NOE is Positive Cross-peak opposite to diagonal NOESY->N_Small N_Large Large Molecule (>1200 Da) NOE is Negative Cross-peak same as diagonal NOESY->N_Large R_All All Molecules ROE is Positive Cross-peak opposite to diagonal ROESY->R_All R_TOCSY TOCSY Artifact Cross-peak same as diagonal ROESY->R_TOCSY Artifact Identification

Phase logic pathway for differentiating true NOE/ROE signals from TOCSY artifacts.

By strictly adhering to phase-logic validation and optimizing mixing times based on molecular weight, researchers can definitively lock down E-alkene stereochemistry, eliminating the ambiguities inherent to 1D scalar coupling analysis.

References

  • Chemistry LibreTexts. "4.7: NMR Spectroscopy." LibreTexts. Available at: [Link]

  • CEITEC. "2D NOESY (Nuclear Overhauser Effect Spectroscopy)." Central European Institute of Technology. Available at:[Link]

  • Columbia University. "NOE Experiments on the Bruker 400 and 500." Columbia University NMR Facility. Available at: [Link]

  • Academia.edu. "2J,3J-HMBC: A New Long-Range Heteronuclear Shift Correlation Technique." Academia.edu. Available at: [Link]

  • University College London (UCL). "Measurements of J(C,H)-couplings." UCL Faculty of Mathematical & Physical Sciences. Available at:[Link]

  • Dr. Vijay's SOC. "1D and 2D HOESY NMR Spectroscopy, Explained with Practical Examples." YouTube. Available at: [Link]

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure. Available at:[Link]

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." LibreTexts. Available at: [Link]

Sources

Validation

Comparative Guide: Heck vs. Wittig Reaction for Substituted Acrylate Synthesis

Executive Summary: The Strategic Divergence In the synthesis of substituted acrylates—specifically -aryl acrylates (cinnamates)—researchers often face a binary choice: the Palladium-catalyzed Heck reaction or the organop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Divergence

In the synthesis of substituted acrylates—specifically


-aryl acrylates (cinnamates)—researchers often face a binary choice: the Palladium-catalyzed Heck reaction  or the organophosphorus Wittig reaction .

While both pathways yield the same olefinic core, they represent opposing philosophies in synthetic design. The Heck reaction offers superior atom economy and industrial scalability but demands rigorous heavy metal scavenging. The Wittig reaction provides predictable regiochemistry and mild conditions but is plagued by poor atom economy and the difficult removal of triphenylphosphine oxide (TPPO).

This guide objectively compares these methodologies, supported by mechanistic insights, green chemistry metrics, and validated protocols.

Mechanistic Architecture & Causality

To choose the right tool, one must understand the "engine" driving the reaction. The stereochemical outcome (


 vs. 

) is dictated by the transition states in these cycles.
The Heck Cycle (The Precision Engine)

The Heck reaction couples an aryl halide with an acrylate ester.

  • Causality of

    
    -Selectivity:  The reaction proceeds via syn-addition of the Pd-Aryl species across the double bond, followed by a C-C bond rotation and syn-
    
    
    
    -hydride elimination.[1] This geometric constraint thermodynamically favors the formation of the trans (
    
    
    ) isomer to minimize steric clash between the aryl group and the ester moiety during elimination.
  • Key Constraint: Requires an electron-poor alkene (acrylate) and usually an aryl iodide or bromide.

The Wittig Cycle (The Thermodynamic Engine)

The Wittig reaction couples an aldehyde with a phosphonium ylide.

  • Causality of

    
    -Selectivity:  For acrylates, we utilize stabilized ylides  (conjugated with an ester). Unlike unstabilized ylides (which yield 
    
    
    
    -alkenes via a kinetic 4-membered ring), stabilized ylides allow the oxaphosphetane intermediate to equilibrate. This thermodynamic control favors the
    
    
    -isomer significantly.
  • Key Constraint: The formation of the P=O bond drives the reaction but generates a stoichiometric amount of solid waste.

Mechanistic Visualization

The following diagram contrasts the catalytic nature of Heck against the stoichiometric nature of Wittig.

ReactionPathways cluster_Heck Heck Reaction (Catalytic) cluster_Wittig Wittig Reaction (Stoichiometric) H_Start Aryl Halide + Acrylate H_Int1 Oxidative Addition (Pd-Ar-X) H_Start->H_Int1 + Pd(0) H_Cat Pd(0) Catalyst H_Int2 Syn-Insertion (Carbopalladation) H_Int1->H_Int2 + Acrylate H_Int3 Syn-Beta-Hydride Elimination H_Int2->H_Int3 H_Int3->H_Cat Regeneration (Base) H_Prod E-Cinnamate Product H_Int3->H_Prod - Pd(H)X W_Start Aldehyde + Stabilized Ylide W_Int1 Nucleophilic Attack W_Start->W_Int1 W_Int2 Oxaphosphetane (Equilibrium) W_Int1->W_Int2 W_Prod E-Cinnamate Product W_Int2->W_Prod W_Waste Triphenylphosphine Oxide (Solid Waste) W_Int2->W_Waste Driving Force (P=O)

Figure 1: Comparative mechanistic flow. Note the regeneration of Pd(0) in Heck versus the irreversible generation of TPPO waste in Wittig.

Performance Analysis: The Data

The following data compares the synthesis of Methyl Cinnamate (Methyl 3-phenylprop-2-enoate) as a benchmark.

Atom Economy & E-Factor

Atom Economy (AE) is the theoretical maximum efficiency, while E-Factor measures actual waste (including solvents).

MetricHeck ReactionWittig ReactionAnalysis
Reagents Ph-Br + Methyl Acrylate + BasePh-CHO + Ph

P=CHCO

Me
Heck Wins. Wittig utilizes a massive carrier (PPh

) that is discarded.
Atom Economy ~70-85% (Loss: HBr salt)~30-40% (Loss: Ph

PO)
The Wittig reaction generates ~278 g of waste for every ~160 g of product.
E-Selectivity >98% (

)
>90-95% (

)
Stabilized ylides are highly

-selective, but Heck is generally superior for pure trans geometry.
Purification Metal Scavenging (Silica/Thiol)Chromatography / CrystallizationRemoving TPPO is notoriously difficult, often requiring multiple precipitations.
Substrate Tolerance
  • Heck: Excellent for neutral/electron-rich aryl halides. Sensitive to steric hindrance at the coupling site. Caution: Basic conditions can hydrolyze sensitive esters.

  • Wittig: Excellent for complex aldehydes. Caution: Stabilized ylides are less reactive; sterically hindered ketones may fail or require HWE (Horner-Wadsworth-Emmons) modifications.

Validated Experimental Protocols

These protocols are designed to be self-validating : the visual cues described confirm the reaction stage.

Protocol A: Heck Synthesis of Methyl Cinnamate

Targeting High Atom Economy & Scalability

  • Setup: In a dry flask, charge Aryl Bromide (10 mmol), Methyl Acrylate (12 mmol), and K₂CO₃ (20 mmol).

  • Catalyst: Add Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%).

    • Expert Insight: Pre-mixing Pd and Phosphine in a small amount of solvent for 5 mins ensures active catalyst formation (yellow to orange shift).

  • Solvent: Add DMF (anhydrous, 20 mL). Sparge with Nitrogen for 10 mins.

    • Why? Oxygen promotes Pd-black precipitation (catalyst death).

  • Reaction: Heat to 100°C for 4-12 hours.

    • Visual Check: Reaction mixture typically darkens. Completion is confirmed when TLC shows consumption of Aryl Bromide.

  • Workup (The Critical Step):

    • Dilute with EtOAc and wash with water (removes DMF/Salts).

    • Scavenging: Treat organic layer with activated charcoal or thiol-functionalized silica to remove residual Pd (prevents product contamination).

    • Concentrate and recrystallize/distill.

Protocol B: Wittig Synthesis of Methyl Cinnamate

Targeting Mild Conditions & Regio-Certainty

  • Reagent Prep: Ensure (Carbomethoxymethylene)triphenylphosphorane (Stabilized Ylide) is dry.

  • Reaction: Dissolve Benzaldehyde (10 mmol) and Ylide (11 mmol) in DCM (30 mL) at Room Temperature.

    • Expert Insight: Unlike unstabilized ylides, this does not require strong bases (like NaH) or low temps (-78°C). It runs on the benchtop.

  • Monitoring: Stir for 6-12 hours.

    • Visual Check: The solution remains relatively clear or turns slightly yellow. Precipitation of white solid (TPPO) may begin as the reaction proceeds or upon concentration.

  • Workup (The Challenge):

    • Concentrate the solvent.

    • TPPO Removal: Add cold Hexane/Ether (1:1) to the residue. Triturate vigorously. The product dissolves; the TPPO (Triphenylphosphine oxide) remains as a white solid. Filter off the solid.[2]

    • Note: Flash chromatography is almost always required to remove the final traces of TPPO (

      
       usually overlaps with polar impurities).
      

Decision Matrix: When to Use Which?

Use the following logic flow to determine the optimal pathway for your specific molecule.

DecisionTree Start Start: Substituted Acrylate Synthesis Q1 Is the starting material an Aldehyde? Start->Q1 Q2 Is the starting material an Aryl Halide? Q1->Q2 No Q3 Is the scale >100g? Q1->Q3 Yes Q4 Is the substrate base-sensitive? Q2->Q4 Yes Heck SELECT HECK REACTION (High Atom Economy) Q3->Heck Yes (Cost/Waste critical) Wittig SELECT WITTIG REACTION (Mild Conditions) Q3->Wittig No (Convenience preferred) Q4->Heck No Q4->Wittig Yes (Avoids high heat/base)

Figure 2: Decision matrix for process selection.

Summary Recommendation
  • Choose Heck for Process Chemistry/Manufacturing . The cost savings on waste disposal and reagents (Aryl halides are cheaper than aldehydes+ylides) outweigh the cost of Pd scavenging.

  • Choose Wittig for Early-Stage Discovery . When you need 50mg of product today and don't want to optimize a catalyst system, the Wittig reaction is robust, predictable, and requires no inert atmosphere gloveboxes.

References

  • De Vries, J. G. (2001). "The Heck reaction in the production of fine chemicals." Canadian Journal of Chemistry. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5][6] Chemical Reviews. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition. Link

  • Byrne, P. A., et al. (2016). "The Wittig reaction: The 'oxaphosphetane' mechanism."[3][6][7] Journal of Organic Chemistry. Link

Sources

Comparative

X-Ray Crystal Structure Analysis of Substituted Phenylacrylates: In-House Microfocus vs. Synchrotron Facilities

Substituted phenylacrylates—such as 3-(2-allylanilino)-3-phenylacrylate esters—are highly versatile intermediates in organic synthesis, frequently utilized to construct complex nitrogen-containing heterocycles like quino...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenylacrylates—such as 3-(2-allylanilino)-3-phenylacrylate esters—are highly versatile intermediates in organic synthesis, frequently utilized to construct complex nitrogen-containing heterocycles like quinolines and indoles. Because these molecules often undergo unexpected ring-closure reactions or complex stereochemical rearrangements, unambiguous structural elucidation via single-crystal X-ray diffraction (SC-XRD) is an absolute necessity for mechanistic validation .

However, substituted phenylacrylates present a formidable crystallographic challenge. The rotational freedom around their ester linkages and substituted allyl or phenyl groups often leads to the co-crystallization of multiple conformers. This structural flexibility disrupts long-range packing, frequently resulting in twinned lattices, high mosaicity, or extreme microcrystals (<10 µm) that diffract poorly. To overcome these hurdles, researchers must strategically choose between state-of-the-art In-House Microfocus Diffractometers and Synchrotron Radiation Facilities .

This guide objectively compares these two technological modalities, providing a causality-driven framework and self-validating protocols for the structural analysis of challenging phenylacrylate derivatives.

Technological Contenders: Mechanism & Causality
In-House Microfocus X-ray Diffractometers

Modern in-house systems utilize microfocus X-ray tubes coupled with multilayer optics to produce a tightly focused, high-brilliance beam.

  • Causality of Choice: For light-atom organic molecules like phenylacrylates, Cu Kα radiation (

    
    ) is heavily preferred over Mo Kα. The longer wavelength of copper radiation interacts more strongly with carbon, nitrogen, and oxygen atoms, yielding significantly stronger diffraction intensities for small, weakly diffracting crystals. Furthermore, the anomalous scattering signal of oxygen is higher with Cu Kα, which is critical for determining the absolute configuration of chiral phenylacrylates without heavy-atom derivatization.
    
Synchrotron Beamlines (e.g., ESRF ID23-2, Diamond Light Source)

Synchrotrons accelerate electrons to relativistic speeds, generating X-ray beams that are orders of magnitude more intense than the best in-house sources .

  • Causality of Choice: When phenylacrylate crystals are restricted to the extreme micro-scale (<5 µm), in-house sources cannot resolve the high-angle valence electron scattering required for accurate bond-length determination. Synchrotron microbeams (4–10 µm²) can target specific, well-ordered domains within a disordered macro-crystal. However, the immense photon flux introduces severe radiation damage and localized heating, necessitating specialized data collection strategies like Small-Wedge Synchrotron Crystallography (SWSX) .

Quantitative Comparison of X-Ray Modalities

The following table summarizes the performance metrics of both approaches when applied to small-molecule organic crystals.

SpecificationIn-House Microfocus (Cu Kα)Synchrotron Microbeam (e.g., ESRF ID23-2)
Beam Size 50 – 100 µm4 – 10 µm
Minimum Crystal Size ~20 × 20 × 20 µm³< 5 × 5 × 5 µm³
Photon Flux ~10⁸ – 10⁹ photons/s> 10¹² photons/s
Resolution Limit ~0.80 Å (Standard atomic)< 0.60 Å (Sub-atomic / Electron density)
Data Collection Time 2 – 24 hoursSeconds to Minutes (per wedge)
Radiation Damage Risk Low to ModerateExtremely High (Requires strict cryo-protection)
Optimal Use Case Routine structural validation, stable single crystalsExtreme microcrystals, highly twinned or mosaic samples
Decision Pathway for X-Ray Source Selection

The physical quality of the phenylacrylate crystal dictates the analytical workflow. The diagram below outlines the logical decision tree for selecting the appropriate X-ray source.

DecisionTree Start Synthesized Substituted Phenylacrylate Cryst Crystallization (Vapor Diffusion / Slow Evap) Start->Cryst Eval Crystal Size & Quality Evaluation Cryst->Eval Good > 20 µm, Well-ordered Single Crystal Eval->Good Poor < 5 µm, Twinned, or High Mosaicity Eval->Poor InHouse In-House Microfocus (Cu/Mo Kα) Good->InHouse Synch Synchrotron Microbeam (e.g., SWSX) Poor->Synch Solve1 Standard Single-Crystal Diffraction Workflow InHouse->Solve1 Solve2 Multi-Crystal Merging & Radiation Damage Mitigation Synch->Solve2

Decision matrix for selecting X-ray diffraction modalities for phenylacrylate crystals.

Experimental Workflows & Self-Validating Protocols
Protocol A: In-House Microfocus Data Collection

Optimized for well-ordered phenylacrylate crystals (>20 µm).

  • Crystal Harvesting: Submerge the phenylacrylate crystallization drop in a highly viscous perfluoropolyether oil (e.g., Fomblin). Causality: This prevents rapid solvent evaporation, which can induce mechanical stress and crack the fragile organic lattice.

  • Selection & Mounting: Under a cross-polarized light microscope, select a crystal exhibiting uniform extinction (indicating a single, untwinned domain). Mount it on a polyimide loop (e.g., MiTeGen).

  • Cryocooling: Rapidly transfer the loop to the diffractometer's goniometer head under a steady 100 K nitrogen stream. Causality: Flash-cooling freezes the conformational dynamics of the ester groups, minimizes thermal diffuse scattering, and improves high-angle diffraction intensity.

  • Data Acquisition: Expose the crystal to Cu Kα radiation. Collect a full hemisphere of data using

    
    -scans (typically 5–10 seconds per frame). Ensure a redundancy of >4 to accurately model any positional disorder in the substituted phenyl rings.
    
  • Integration & Solution: Integrate the frames using the diffractometer's native software pipeline (e.g., APEX4 or CrysAlisPro). Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
Protocol B: Synchrotron SWSX Data Collection

Optimized for extremely small (<5 µm) or highly disordered phenylacrylate microcrystals.

High-brilliance synchrotron beams deposit significant energy into organic lattices, causing localized heating and rapid radiolytic cleavage of ester bonds . To mitigate this, Small-Wedge Synchrotron Crystallography (SWSX) must be employed.

SWSXWorkflow Dispersion Microcrystal Dispersion Raster Microbeam Raster Scanning Dispersion->Raster Cryo-cooling Wedge Small-Wedge Data Collection (5-10°) Raster->Wedge Identify Diffracting Zones Cluster Hierarchical Clustering Wedge->Cluster >100 Wedges Merge Data Merging & Structure Solution Cluster->Merge Isomorphous Filtering

Small-Wedge Synchrotron Crystallography (SWSX) workflow for microcrystalline samples.

  • Sample Dispersion: If the phenylacrylate yields only intergrown polycrystals, gently crush the sample in cryo-oil to create a microcrystalline slurry. Disperse this 2-dimensionally across a micromesh mount.

  • Microbeam Rastering: Mount the mesh at the synchrotron beamline at 100 K. Use a 4–5 µm beam to perform a low-dose raster scan across the mesh. Causality: This maps the grid and identifies isolated micro-domains that possess low mosaicity and lack twinning.

  • Small-Wedge Collection: For each identified microcrystal, collect a "small wedge" of data (e.g., 5° to 10° of rotation). Causality: Collecting only a small wedge ensures the diffraction data is captured before the

    
     photons/s flux destroys the organic lattice.
    
  • Hierarchical Clustering & Merging: Collect >100 individual wedges from different microcrystals across the grid. Use specialized software pipelines (e.g., ccCluster or BLEND) to filter out non-isomorphous wedges. Merge the remaining isomorphous wedges to achieve >95% completeness, allowing for standard structure solution and refinement.

References
  • Unexpected ring-closure products derived from 3-(2-allylanilino)-3-phenylacrylate esters: crystal and molecular structures. Acta Crystallographica Section C: Structural Chemistry.[Link]

  • Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal. Chemistry Letters (Oxford Academic).[Link]

  • Energy Absorption and Beam Damage during Microfocus Synchrotron X-ray Diffraction. The Journal of Physical Chemistry Letters.[Link]

  • Small Molecule Diffraction Capabilities. Diamond Light Source.[Link]

  • The microfocus ID23-2 beamline. European Molecular Biology Laboratory (EMBL).[Link]

Validation

Comparative Biological Efficacy of Halogenated Cinnamates: A Structural and Methodological Guide

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for antimicrobial and anti-biofilm efficacy. Cinnamic acid, a naturally occurring phenylpropanoid, is a well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for antimicrobial and anti-biofilm efficacy. Cinnamic acid, a naturally occurring phenylpropanoid, is a well-established scaffold in drug discovery. However, the strategic introduction of halogen atoms (fluorine, chlorine, bromine) fundamentally alters its physicochemical profile—modulating lipophilicity, electron density, and steric bulk.

This guide provides an objective, data-driven comparison of halogenated cinnamate derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to accurately quantify their biological efficacy.

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The biological efficacy of halogenated cinnamates is not merely a function of adding a reactive group; it is a precise tuning of the molecule's thermodynamic and electronic properties. Halogenation consistently enhances antimicrobial properties by increasing the log P (lipophilicity) of the molecule, which facilitates passive diffusion through microbial phospholipid bilayers (1)[1].

However, the specific halogen dictates the biological outcome:

  • Fluorination: Fluorine's extreme electronegativity and small van der Waals radius create strong dipole moments without adding significant steric bulk. This enhances binding affinity to target enzymes (e.g., bacterial β-glucuronidase) and disrupts biofilm formation at sub-lethal concentrations (2)[2].

  • Chlorination & Bromination: While chlorine and bromine increase lipophilicity further, excessive hydrophobicity can lead to poor aqueous solubility and reduced bioavailability. Interestingly, specific chlorinated derivatives have demonstrated dual-action capabilities, combining antimicrobial efficacy with fibroblast-mediated wound healing (2)[2].

Mechanism HCA Halogenated Cinnamate (F, Cl, Br) Lipid Increased Lipophilicity (Membrane Permeation) HCA->Lipid QS Quorum Sensing Inhibition Lipid->QS Enzyme Enzyme Binding (e.g., β-glucuronidase) Lipid->Enzyme Biofilm Biofilm Disruption & Biomass Reduction QS->Biofilm Death Bacterial Cell Death Enzyme->Death

Mechanistic pathways of halogenated cinnamates in bacterial inhibition.

Quantitative Data Comparison

The table below synthesizes recent experimental data comparing the biological efficacy of various halogenated cinnamate derivatives. Notice the stark contrast in efficacy between Gram-positive and Gram-negative strains; the robust outer membrane of Gram-negative bacteria often acts as an exclusionary barrier to highly lipophilic halogenated anilides (3)[3].

Compound ClassRepresentative CompoundTarget OrganismMICBiofilm ReductionKey Observation
Fluorinated MF1 (Menthol-cinnamate)E. faecium8 - 64 mg/L50% (S. aureus)5-fold MIC reduction vs. parent menthol; potent biofilm disruptor at sub-MIC[2].
Chlorinated MCl2 (Menthol-cinnamate)A. baumanniiN/A40% (at 0.06x MIC)Promotes fibroblast-mediated wound healing within 24h alongside anti-biofilm activity[2].
Chlorinated 4-chlorocinnamic acidS. aureus (ATCC 25925)5.09 µmol/mLN/ADirect halogenation lowers MIC significantly compared to non-halogenated cinnamic acid[2].
Halogenated Anilides Trifluoromethyl derivativesE. coli, P. aeruginosa> 256 µg/mLN/AHighly active against Gram-positive, but completely blocked by Gram-negative outer membrane[3].

Self-Validating Experimental Protocols

To generate reproducible data, assay design must account for the specific physicochemical quirks of halogenated compounds—namely, their tendency to precipitate in aqueous media and their potential to chelate divalent cations.

Protocol Prep Compound Prep (DMSO Stock) Dilution Broth Microdilution (0.06x - 2x MIC) Prep->Dilution Incubation Incubation (24h, 37°C) Dilution->Incubation MIC MIC Determination (Resazurin Assay) Incubation->MIC Biofilm Biofilm Quantification (Crystal Violet) Incubation->Biofilm

High-throughput self-validating workflow for MIC and biofilm quantification.

Protocol A: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) while controlling for solvent toxicity and subjective visual scoring.

  • Compound Preparation: Dissolve the halogenated cinnamate in 100% DMSO to create a 10 mg/mL stock. Causality: Halogenated cinnamates are highly lipophilic. DMSO ensures complete solvation.

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardized calcium and magnesium levels prevent artificial MIC shifts caused by potential compound chelation.

  • Serial Dilution: Perform 2-fold serial dilutions in a 96-well plate. Ensure the final DMSO concentration in all wells is ≤1%. Causality: DMSO concentrations >1% induce bacterial cytotoxicity, acting as a confounding variable.

  • Inoculation: Add bacterial suspension to achieve a final concentration of

    
     CFU/mL. Incubate at 37°C for 24 hours.
    
  • Resazurin Addition (The Validation Step): Add 10 µL of 0.015% resazurin solution to each well. Incubate for 2 hours. Causality: Visual turbidity is subjective, especially if the lipophilic drug precipitates. Resazurin is an objective redox indicator; viable cells reduce the blue dye to pink, fluorescent resorufin.

  • System Validation Checkpoint: The assay is only valid if the negative control (media + 1% DMSO) remains blue, and the positive growth control (media + bacteria + 1% DMSO) turns definitively pink.

Protocol B: Sub-MIC Biofilm Disruption Assay

Objective: Quantify the compound's ability to inhibit biofilm formation independent of its bactericidal effects.

  • Sub-MIC Dosing: Prepare 96-well plates with compound concentrations ranging from 0.5x MIC down to 0.06x MIC. Causality: Testing at sub-lethal concentrations decouples true anti-biofilm activity (e.g., quorum sensing inhibition) from general cell death.

  • Incubation: Inoculate with biofilm-forming strains (e.g., S. aureus ATCC 43300) and incubate statically for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS. Causality: This removes planktonic (free-floating) cells that would falsely inflate the biofilm biomass reading.

  • Crystal Violet Staining: Add 0.1% crystal violet for 15 minutes, wash excess dye, and solubilize the bound dye with 33% acetic acid. Measure absorbance at 590 nm.

Future Directions: Combinatorial Biosynthesis

While traditional organic synthesis drives current SAR studies, the future of halogenated cinnamate development lies in synthetic biology. Researchers are now engineering industrial microorganisms like Saccharomyces cerevisiae to co-express 4-coumaroyl:CoA ligase 5 (4CL5) and hydroxycinnamoyl/benzoyl-CoA:anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT). This precursor-directed combinatorial biosynthesis allows for the rapid, environmentally friendly generation of massive libraries of novel halogenated cinnamoyl anthranilates, bypassing the toxic byproducts of multistep chemical synthesis (4)[4].

References

  • MDPI. "Halogenated Cinnamanilides and Their Activity Against Selected Gram-Negative Bacteria". Source: mdpi.com. URL: [Link]

  • NIH/PMC. "Advancing infection therapy: the role of novel menthol-based antimicrobials". Source: nih.gov. URL:[Link]

  • PLOS One. "Precursor-Directed Combinatorial Biosynthesis of Cinnamoyl, Dihydrocinnamoyl, and Benzoyl Anthranilates in Saccharomyces cerevisiae". Source: plos.org. URL: [Link]

Sources

Comparative

A Researcher's Guide to E-Alkene Synthesis: The Horner-Wadsworth-Emmons Advantage

For professionals in pharmaceutical research and complex molecule synthesis, the stereocontrolled formation of carbon-carbon double bonds is a recurring and critical challenge. The geometry of an alkene can profoundly in...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical research and complex molecule synthesis, the stereocontrolled formation of carbon-carbon double bonds is a recurring and critical challenge. The geometry of an alkene can profoundly influence a molecule's biological activity and physical properties. While numerous olefination methods exist, the Horner-Wadsworth-Emmons (HWE) reaction has established itself as a premier strategy for the synthesis of E-alkenes, offering significant advantages in reliability, predictability, and operational simplicity over the classic Wittig reaction.[1]

This guide provides an in-depth comparison of the HWE reaction, grounded in its mechanistic principles and supported by experimental data. We will explore the factors that underpin its high (E)-selectivity, present a detailed experimental protocol, and offer insights to help researchers harness its full potential.

The HWE Advantage: A Comparative Analysis

The superiority of the HWE reaction for synthesizing E-alkenes stems from fundamental differences in its reagents and mechanism compared to the Wittig reaction. The use of phosphonate-stabilized carbanions, in contrast to the phosphonium ylides of the Wittig reaction, leads to a cascade of practical benefits.[1][2]

FeatureHorner-Wadsworth-Emmons (HWE) ReactionWittig Reaction
Phosphorus Reagent Phosphonate ester (e.g., triethyl phosphonoacetate)Triphenylphosphonium salt
Reactive Species Phosphonate-stabilized carbanion (anionic)Phosphorus ylide (net neutral)
Nucleophilicity Higher . The anionic carbanion is more nucleophilic, reacting readily with a wider range of aldehydes and even hindered ketones.[2][3][4]Lower . The neutral ylide is less reactive.
Byproduct Dialkyl phosphate salt (e.g., diethyl phosphate)Triphenylphosphine oxide (TPPO)
Purification Facile . The phosphate byproduct is water-soluble and easily removed by a simple aqueous extraction.[5][6]Challenging . TPPO is a non-polar, organic solid that often co-crystallizes with the product, necessitating careful column chromatography.[6]
Stereoselectivity High E-selectivity with stabilized phosphonates due to thermodynamic control.[7][8]Variable. Unstabilized ylides typically yield Z-alkenes, while stabilized ylides can give mixtures or favor the E-alkene, often with lower selectivity.[9]
Reaction Scope Excellent for phosphonates bearing an electron-withdrawing group (EWG), such as an ester or ketone.[6][10]Broader scope regarding the ylide side chain; does not strictly require an EWG.[6]

Mechanistic Underpinnings of E-Selectivity

The high E-selectivity of the HWE reaction is not a matter of chance but a direct consequence of thermodynamic control over the reaction pathway.[3] The reaction proceeds through several key, often reversible, steps that favor the formation of the more stable trans (or E) alkene.

The key steps are:

  • Deprotonation : A base abstracts the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), forming a resonance-stabilized phosphonate carbanion.[2][11]

  • Nucleophilic Addition : The highly nucleophilic carbanion attacks the carbonyl carbon of the aldehyde or ketone. This initial addition is often reversible.[2][3]

  • Intermediate Equilibration : The reversibility of the addition allows the diastereomeric intermediates (erythro and threo) to equilibrate. The threo intermediate, which leads to the E-alkene, is sterically less hindered and therefore thermodynamically more stable.

  • Oxaphosphetane Formation : The alkoxide intermediate attacks the phosphorus atom to form a four-membered ring known as an oxaphosphetane.

  • Elimination : The oxaphosphetane collapses, eliminating the water-soluble phosphate salt and forming the final alkene. The stereochemistry of the alkene is determined by the geometry of the favored oxaphosphetane intermediate.[10]

The thermodynamic preference for the threo intermediate, which minimizes steric repulsion between the larger substituents, is the cornerstone of the HWE reaction's E-selectivity.

HWE_Mechanism cluster_start Reactants cluster_carbanion Carbanion Formation cluster_intermediates Reversible Addition & Equilibration cluster_oxaphosphetanes Oxaphosphetane Formation cluster_products Products Phosphonate R1-CH(EWG)-P(O)(OR)2 Carbanion [R1-C(EWG)-P(O)(OR)2]⁻ Phosphonate->Carbanion Deprotonation Aldehyde R2-CHO Erythro Erythro Intermediate (Sterically Hindered) Base Base Carbanion->Erythro Nucleophilic Addition Threo Threo Intermediate (Thermodynamically Favored) Erythro->Threo Equilibration Oxa_Z Oxaphosphetane (cis) Erythro->Oxa_Z Oxa_E Oxaphosphetane (trans) Threo->Oxa_E Z_Alkene Z-Alkene (Minor) Oxa_Z->Z_Alkene Elimination E_Alkene E-Alkene (Major) Oxa_E->E_Alkene Elimination Byproduct Dialkyl Phosphate Salt (Water-Soluble) Oxa_E->Byproduct

Caption: The HWE reaction mechanism favors the thermodynamically stable threo intermediate, leading to the major formation of the E-alkene.

Experimental Protocol: Synthesis of (E)-Ethyl Cinnamate

This protocol details a standard HWE reaction between triethyl phosphonoacetate and benzaldehyde to produce (E)-ethyl cinnamate, a common α,β-unsaturated ester.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (50 mL) to a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Base Addition : Carefully add sodium hydride (1.0 g, 25 mmol, 1.2 eq) to the THF.

  • Carbanion Formation : Cool the suspension to 0 °C in an ice bath. Add a solution of triethyl phosphonoacetate (5.0 g, 22.3 mmol, 1.1 eq) in anhydrous THF (10 mL) dropwise via the dropping funnel over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases. The mixture should become a clear solution.[12]

  • Carbonyl Addition : Re-cool the reaction mixture to 0 °C. Add a solution of benzaldehyde (2.1 g, 20 mmol, 1.0 eq) in anhydrous THF (10 mL) dropwise.[12]

  • Reaction : Allow the reaction to warm to room temperature and stir overnight (or until TLC analysis indicates complete consumption of the benzaldehyde).

  • Workup : Quench the reaction by carefully adding saturated aqueous NH₄Cl (30 mL) at 0 °C.[13]

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).[13]

  • Washing & Drying : Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄.[13]

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (E)-ethyl cinnamate.[13]

HWE_Workflow cluster_prep Preparation cluster_carbanion Carbanion Formation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add anhydrous THF to flask under inert atmosphere. p2 2. Add NaH dispersion. p1->p2 c1 3. Cool to 0°C. p2->c1 c2 4. Add phosphonate solution dropwise. c1->c2 c3 5. Warm to RT and stir for 1 hr. c2->c3 r1 6. Re-cool to 0°C. c3->r1 r2 7. Add aldehyde solution dropwise. r1->r2 r3 8. Warm to RT and stir overnight. (Monitor by TLC) r2->r3 w1 9. Quench with aq. NH₄Cl at 0°C. r3->w1 w2 10. Extract with organic solvent. w1->w2 w3 11. Wash with H₂O and brine, then dry. w2->w3 w4 12. Concentrate and purify via chromatography. w3->w4

Caption: A standard experimental workflow for the Horner-Wadsworth-Emmons olefination reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a robust and highly reliable method for the stereoselective synthesis of E-alkenes. Its primary advantages—high E-selectivity, enhanced reactivity of the phosphonate carbanion, and the operational simplicity afforded by a water-soluble byproduct—make it an indispensable tool in modern organic synthesis.[1][5] For researchers in drug development and natural product synthesis, mastering the HWE reaction provides a powerful and predictable route to complex molecular targets where precise control of double bond geometry is paramount.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Slideshare. Horner-Wadsworth-Emmons reaction. [Link]

  • Smoleń, S., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7069. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • Bode Research Group. OC II (FS 2019) – Problem Set. [Link]

  • YouTube. (2021, December 18). Horner-Wadsworth-Emmons Reaction. [Link]

  • Károly, T., et al. (2013). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. ARKIVOC, 2013(3), 164-173. [Link]

  • YouTube. (2025, February 15). Horner–Wadsworth–Emmons Olefination. Arbuzov Reaction Mechanism, Experimental Procedure, and Set Up. [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. [Link]

  • YouTube. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

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Validation

Validating Product Structure with High-Resolution Mass Spectrometry (HR-MS): A Comparative Technical Guide

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide. Introduction: The Imperative of Structural Certainty In modern drug development, stru...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Introduction: The Imperative of Structural Certainty

In modern drug development, structural validation is not merely a regulatory checkbox; it is the bedrock of safety and efficacy. Whether characterizing a novel small molecule API, profiling a genotoxic impurity, or validating the primary sequence of a monoclonal antibody (mAb), the margin for error is effectively zero.

High-Resolution Mass Spectrometry (HR-MS) has superseded traditional low-resolution techniques (like single quadrupole MS) by offering exact mass measurement (typically <5 ppm error) and isotopic fidelity . While Nuclear Magnetic Resonance (NMR) remains the gold standard for stereochemistry and connectivity, HR-MS provides the sensitivity required to validate structures of impurities at trace levels (0.1% threshold) and biological macromolecules where NMR is often insensitive or impractical.

This guide objectively compares HR-MS platforms, details self-validating experimental protocols, and provides the mechanistic grounding necessary for regulatory submission (ICH Q6B/Q3A).

Technology Comparison: HR-MS vs. Alternatives

Selecting the right instrument dictates the quality of your structural data. Below is a comparative analysis of the dominant HR-MS technologies (Orbitrap and Q-TOF) against traditional methods.

Table 1: Comparative Performance Metrics
FeatureHR-MS (Orbitrap)HR-MS (Q-TOF)Low-Res MS (QqQ/Trap)NMR (600 MHz)
Primary Utility Ultra-high resolution structural elucidation, fine isotope structure.Fast scanning, compatible with UHPLC, intact protein screening.Quantitation (MRM), nominal mass confirmation.Stereochemistry, atom-to-atom connectivity.
Resolving Power > 240,000 (at m/z 200)40,000 – 60,000Unit Resolution (1 Da)N/A
Mass Accuracy < 1-3 ppm (Internal Cal)< 2-5 ppm (Internal Cal)~100-500 ppmN/A
Scan Speed Moderate (Hz range)Fast (up to 100 Hz)Very FastSlow (minutes to hours)
Sensitivity High (Femtogram range)HighHighLow (Milligram range)
Dynamic Range ~4-5 orders~4-5 orders~5-6 orders~5 orders
Deep Dive: Orbitrap vs. Q-TOF for Structure Validation
  • Orbitrap (Thermo Fisher): Utilizes electrostatic trapping to measure ion oscillation frequencies.

    • Advantage:[1][2][3][4][5] Superior resolving power allows for the separation of isobaric interferences (e.g., distinguishing A+2 isotopes from impurities with similar mass). Essential for "fine isotope" analysis (e.g., 34S vs 13C2).

    • Limitation: Slower scan speeds at maximum resolution can lead to fewer data points across narrow UHPLC peaks.

  • Q-TOF (Waters, Agilent, Sciex): Measures the time taken for ions to travel a flight tube.

    • Advantage:[1][2][3][4][5] Extremely fast scan speeds maintain spectral quality even with fast chromatography. Excellent for peptide mapping where cycle time is critical to capture co-eluting peptides.

    • Limitation: Lower ultimate resolution compared to Orbitraps; may miss subtle isobaric splits in complex matrices.

Core Protocol 1: Small Molecule Impurity Elucidation

Objective: Identify the structure of an unknown impurity present at 0.1% level in a drug substance. Platform: LC-HR-MS/MS (Data Dependent Acquisition).

Mechanistic Logic (Expertise)

We utilize a Data Dependent Acquisition (DDA) workflow. The instrument surveys the entire mass range (MS1) and automatically isolates and fragments the most intense ions (MS2). This links the exact precursor mass (elemental composition) with fragment ions (structural substructures), creating a "fingerprint" that can be solved via in-silico fragmentation tools.

The Self-Validating Protocol

Trustworthiness Check: This protocol includes a "System Suitability" step that must pass before sample analysis.

Step 1: System Suitability & Calibration

  • Calibrate the HR-MS using the manufacturer's calibration mix (e.g., NaCsI or polytyrosine) to achieve <1 ppm mass error.

  • Inject a Known Standard: Run a standard (e.g., Reserpine or the API itself) at 1 µg/mL.

    • Validation Criteria: Measured mass must be within ±3 ppm of theoretical. Isotopic pattern score (dot product) > 0.95.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 15 minutes (A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN).

    • Why: Acidic pH promotes protonation [M+H]+, essential for positive mode ESI.

Step 3: MS Acquisition (DDA Mode)

  • Full Scan (MS1): Range m/z 100–1000. Resolution: 60,000 (Orbitrap) or 30,000 (Q-TOF).

  • Trigger: Select top 3 most intense ions for fragmentation.

  • Exclusion: Add API mass to "Exclusion List" to prevent the instrument from wasting cycles fragmenting the main drug.

  • Fragmentation: Use Stepped Collision Energy (e.g., 20, 40, 60 eV).

    • Causality: Different bonds break at different energies. Stepped energy ensures you capture both weak losses (water, ammonia) and backbone cleavages.

Step 4: Data Analysis

  • Extract Ion Chromatogram (EIC) of the impurity mass.

  • Calculate Elemental Composition: Use the exact mass and isotopic pattern (A+1, A+2 relative abundances) to generate formula candidates.

    • Constraint: Limit elements to C, H, N, O, S, Cl (unless others are known). Max mass error: 5 ppm.

  • Fragment Matching: Compare MS2 spectrum against spectral libraries (mzCloud) or in-silico predictors (Mass Frontier, ACD/Labs).

Visualization: Impurity Identification Workflow

ImpurityID Start Unknown Impurity (>0.1% in LC-UV) MS1 HR-MS Full Scan (MS1) Determine Exact Mass Start->MS1 Isotope Isotopic Pattern Analysis (A+1, A+2 Abundance) MS1->Isotope Filter Candidates Formula Generate Elemental Formula (e.g., C14H18N2O3) Isotope->Formula Mass Error < 5ppm MS2 MS/MS Fragmentation (Stepped Collision Energy) Formula->MS2 InSilico In-Silico Fragmentation Match Fragments to Substructures MS2->InSilico Fragment Matching Validation Structure Proposal & Orthogonal Check (NMR/Synthesis) InSilico->Validation

Figure 1: Logical workflow for elucidating unknown small molecule structures using HR-MS/MS.

Core Protocol 2: Biologics Peptide Mapping

Objective: Validate the primary amino acid sequence of a monoclonal antibody (mAb) as per ICH Q6B. Platform: LC-HR-MS (Q-TOF or Orbitrap).

Mechanistic Logic

Proteins are too large to sequence directly with high efficiency. We use "Bottom-Up" proteomics: enzymatic digestion cleaves the protein into manageable peptides (500–3000 Da). HR-MS detects these peptides, and their masses are matched against the theoretical sequence.

The Self-Validating Protocol

Step 1: Sample Preparation (Digestion)

  • Denature: 6M Guanidine HCl to unfold the protein.

  • Reduce: DTT (Dithiothreitol) to break disulfide bonds.

  • Alkylate: Iodoacetamide to cap cysteines (prevents refolding).

    • Critical Control: Perform in the dark to prevent iodine scavenging.

  • Digest: Trypsin (1:20 enzyme:protein ratio) at 37°C for 4 hours.

    • Self-Validation: Include a "Digest Control" (e.g., BSA) to confirm enzyme activity.

Step 2: LC-MS Acquisition

  • Column: C18 Peptide Column (e.g., 2.1 x 150 mm, 130Å pore size).

    • Why: Larger pore size is required for peptides compared to small molecules.

  • MS Method: Data Dependent Acquisition (Top 5).

  • Lock Mass: Enable active lock mass correction (e.g., Leucine Enkephalin for Q-TOF) to ensure <2 ppm accuracy throughout the gradient.

Step 3: Sequence Coverage Analysis

  • Database Search: Match experimental masses against the theoretical protein sequence.

  • Criteria:

    • Mass Tolerance: Precursor < 5 ppm, Fragment < 10 ppm.

    • Coverage: > 95% sequence coverage required.

    • Modifications: Search for Deamidation (N), Oxidation (M), and Glycosylation.

Visualization: Peptide Mapping Workflow

PeptideMap Protein Intact Protein (mAb) Digest Enzymatic Digestion (Trypsin/Lys-C) Protein->Digest Denature/Reduce/Alkylate LC UHPLC Separation (Peptide Column) Digest->LC MSDetection HR-MS Detection (Exact Mass) LC->MSDetection Mapping Sequence Matching (vs Theoretical) MSDetection->Mapping Mass Error < 5ppm Result 100% Sequence Coverage Validated Mapping->Result

Figure 2: Bottom-up proteomics workflow for validating primary sequence of biologics.

Data Interpretation & Reporting

To maintain scientific integrity, reporting must go beyond "Match Found."

  • Mass Accuracy (Δppm):

    
    
    
    • Standard: < 5 ppm is acceptable; < 2 ppm is excellent.

  • Isotopic Distribution: Compare the theoretical isotope envelope with the observed spectrum. A high "Dot Product" or "Fit Score" (>0.9) confirms that the elemental composition (Carbon count, presence of Sulfur/Chlorine) is correct.

  • Fragment Coverage (b/y ions): For peptides, ensure a continuous series of b-ions (N-terminal) and y-ions (C-terminal). Gaps in the series represent regions of structural uncertainty.

References

  • International Council for Harmonisation (ICH). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.[6][7] (1999). [Link]

  • Zhang, G., et al. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis. (2019). [Link]

  • Waters Corporation. Peptide Mapping for Biotherapeutic Characterization.[Link]

  • U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (2008). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

Hazard Assessment and Chemical Profile (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a halogenated organic compound. Its structure, containing both bromine and chlorine atoms, dictates its classification and the neces...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Chemical Profile

(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a halogenated organic compound. Its structure, containing both bromine and chlorine atoms, dictates its classification and the necessary disposal pathway.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazards can be reliably inferred from structurally analogous compounds, such as other halogenated phenyl acrylates.

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

Due to these properties, it is imperative to handle this compound with appropriate engineering controls and Personal Protective Equipment (PPE). The disposal of this compound is governed by its classification as a halogenated organic waste .[6][7][8]

Table 1: Hazard Profile and Required PPE

Hazard ClassificationDescriptionRequired Personal Protective Equipment (PPE)
Halogenated Organic Compound Contains bromine and chlorine, requiring specific waste segregation.[1][2]Standard PPE as listed below.
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not eat, drink, or smoke when handling.[9]
Skin Irritation (Category 2) Prolonged contact can cause irritation and defatting of the skin.[3][5][7]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3]
Eye Irritation (Category 2A) Vapors or direct contact can cause serious eye irritation.[3][4][5]Safety glasses with side shields or chemical goggles.[3]
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.[3][4]Use in a well-ventilated area or chemical fume hood.[9]

Core Disposal Protocol: Waste Segregation and Collection

The fundamental principle for disposing of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is strict segregation as a halogenated organic waste. Co-mingling this waste with non-halogenated solvents is a common and costly error, as it renders the entire mixture unsuitable for less expensive disposal methods like solvent recovery and forces it down the more expensive incineration route.[6][8]

Step-by-Step Waste Collection Procedure:
  • Select the Appropriate Waste Container:

    • Obtain a dedicated, properly labeled hazardous waste container designated for "Halogenated Organic Waste." [1][7]

    • The container must be made of a material compatible with the chemical and in good condition, with a tightly sealing screw cap to prevent leaks and vapor release.[7]

  • Properly Label the Container:

    • Before adding any waste, ensure the container is clearly labeled with the words "Hazardous Waste." [8]

    • List all chemical constituents by their full name, including "(E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate." Do not use abbreviations or chemical formulas.[7]

    • Maintain a running log of the approximate volumes or masses of each component added.[1]

  • Transferring Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a funnel to prevent spills when pouring liquid waste.

    • Keep the waste container closed at all times except when actively adding waste.[7]

  • Handling Contaminated Materials:

    • Any materials that come into direct contact with the compound, such as gloves, pipette tips, or absorbent paper, must also be disposed of as hazardous waste.

    • For solid waste, use a separate, clearly labeled container for "Halogenated Solid Waste."

    • Do not dispose of contaminated labware or PPE in the regular trash.

  • Storage of Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage location is cool, dry, well-ventilated, and away from incompatible materials like strong acids, bases, and oxidizing agents.[5][7]

Spill and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is crucial for mitigating risks.

Spill Response
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[4]

  • Don Appropriate PPE: Before attempting any cleanup, wear the appropriate PPE as outlined in Table 1, including respiratory protection if vapors are significant.[3]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[9] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a suitable, sealable container for disposal.[3][9] Label the container as "Spill Debris containing (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate" and manage it as halogenated hazardous waste.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) office, especially for releases that exceed reportable quantities.[9]

Accidental Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

Disposal Workflow and Regulatory Framework

The disposal of (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is regulated under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[11] States may have additional, more stringent regulations.[12] The ultimate disposal route for halogenated organic waste is typically high-temperature incineration at a licensed hazardous waste facility.[1][13]

Below is a decision-making workflow for the proper segregation and disposal of this compound.

G start Waste Generated: (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate or contaminated material is_solid Is the waste solid or liquid? start->is_solid liquid_waste Liquid Waste Stream is_solid->liquid_waste Liquid solid_waste Solid Waste Stream is_solid->solid_waste Solid halogen_check_liquid Does the liquid contain Bromine or Chlorine? liquid_waste->halogen_check_liquid halogen_check_solid Is the solid contaminated with a halogenated compound? solid_waste->halogen_check_solid halogenated_liquid_container Collect in 'Halogenated Organic Liquid Waste' Container halogen_check_liquid->halogenated_liquid_container Yes non_halogenated_liquid_container Collect in 'Non-Halogenated Organic Liquid Waste' Container halogen_check_liquid->non_halogenated_liquid_container No halogenated_solid_container Collect in 'Halogenated Contaminated Solid Waste' Container halogen_check_solid->halogenated_solid_container Yes non_halogenated_solid_container Collect in 'Non-Hazardous' or 'Non-Halogenated Solid Waste' Container halogen_check_solid->non_halogenated_solid_container No label_and_log Label container with full chemical names and log quantities. halogenated_liquid_container->label_and_log halogenated_solid_container->label_and_log store Store sealed container in Satellite Accumulation Area. label_and_log->store pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). store->pickup

Sources

Handling

Personal protective equipment for handling (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

Comprehensive Safety and Operational Guide for Handling (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as an exercise in understanding molecular causality. (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate is a specialized halogenated cinnamate derivative. To handle it safely, we must design a self-validating protocol that anticipates its specific chemical reactivity, physical state, and biological interactions.

Chemical Profiling & Hazard Causality

Before donning any protective equipment, it is critical to understand why this specific molecule is hazardous. Its toxicity profile is driven by three distinct structural features:

  • Electrophilic Reactivity (Michael Acceptor): The

    
    -unsaturated ester (acrylate) moiety is a potent electrophile. It is highly susceptible to conjugate addition (Michael addition) by biological nucleophiles, particularly the sulfhydryl groups of cysteine residues in skin proteins. This covalent modification is the primary mechanistic driver for contact dermatitis and severe skin sensitization.
    
  • Enhanced Lipophilicity: The presence of heavy halogens (bromine and chlorine) on the phenyl ring significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to penetrate the lipid-rich stratum corneum of the skin much more rapidly than non-halogenated aliphatic acrylates, necessitating strict chemical barrier protection ()[1].

  • Particulate Inhalation Hazard: Typically existing as a fine crystalline solid at room temperature, the compound poses a distinct inhalation risk. Aerosolized dust can cause severe irritation to the mucosal membranes of the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Relying on the hierarchy of controls, PPE serves as your final protective barrier against exposure ()[2]. The following matrix outlines the mandatory PPE for handling this compound, grounded in OSHA laboratory standards ()[3].

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile (≥ 5 mil thickness) or Neoprene glovesAcrylates are known to permeate thin latex. Halogenated organics can degrade certain polymers; nitrile provides a robust chemical barrier against both the lipophilic solid and the organic solvents (e.g., DCM, DMSO) typically used for its dissolution[1]. Double-gloving is mandatory for stock preparation[4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against corneal damage from aerosolized dust or accidental solvent splashes during solubilization[5].
Body Protection Flame-Resistant (FR) or 100% Cotton Lab CoatPrevents particulate accumulation on personal clothing. Must be fully buttoned to eliminate exposed skin[4].
Respiratory N95/P100 Particulate RespiratorRequired only if handled outside of engineering controls to mitigate inhalation of fine crystalline dust. Note: Standard protocols dictate all handling must occur within a fume hood, negating this need[1].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures that exposure risks are minimized during routine laboratory operations. Every step includes a built-in validation check to ensure the system remains safe ().

Step 1: Environmental Isolation Conduct all weighing and transfer operations inside a properly certified Chemical Fume Hood with a minimum face velocity of 100 fpm. Never handle the dry powder on an open benchtop. Validation Check: Verify the fume hood flow monitor is in the "green" zone before opening the chemical container.

Step 2: Static Mitigation during Weighing Halogenated powders frequently carry static charges, which can lead to spontaneous aerosolization and invisible contamination of the balance area. Use anti-static weigh boats and grounded spatulas.

Step 3: Solubilization & Transfer When preparing stock solutions, add the solvent (e.g., Dichloromethane, DMF, or DMSO) directly to the pre-weighed vial inside the fume hood. Critical Causality Note: DMSO dramatically enhances the dermal penetration of dissolved solutes. If generating DMSO stock solutions for biological assays, double-gloving is mandatory to prevent transdermal delivery of the halogenated acrylate in the event of a micro-spill[4].

Step 4: Decontamination & Validation Upon completion, wipe down the analytical balance and surrounding hood surfaces with a solvent-dampened, lint-free cloth (e.g., isopropanol), followed by a standard soap and water wash to hydrolyze and remove residual traces. Validation Check: Because highly conjugated systems like halogenated phenylacrylates often absorb strongly in the UV spectrum, a portable 254 nm UV lamp can be used to sweep the balance area to confirm the absence of residual micro-spills before finalizing the cleanup.

Spill Management & Halogenated Waste Disposal

Improper disposal of halogenated organics can lead to severe regulatory violations and dangerous chemical incompatibilities.

  • Spill Protocol: If the solid powder is spilled, do not dry sweep , as this will immediately aerosolize the toxic particulates. Instead, dampen the spill with water or a mild surfactant solution to suppress dust formation. Use a dedicated chemical spill kit to scoop the material into a sealable, chemically compatible container[6].

  • Waste Segregation: All waste containing (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate—including contaminated gloves, pipette tips, and weigh boats—must be strictly segregated into designated Halogenated Organic Waste containers[7]. Mixing halogenated waste with non-halogenated solvents can trigger exothermic reactions during downstream waste processing and violates environmental regulations.

Exposure Mitigation & Handling Workflow

SafetyWorkflow Start Pre-Operation Assessment (E)-Methyl 3-(4-bromo-3-chlorophenyl)acrylate PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Ventilation Engineering Controls (Chemical Fume Hood) Start->Ventilation Operation Chemical Handling & Anti-Static Weighing PPE->Operation Ventilation->Operation Spill Spill or Exposure Detected? Operation->Spill Cleanup Wet-Wipe Decontamination (Do Not Dry Sweep) Spill->Cleanup Yes Disposal Segregate into Halogenated Waste Spill->Disposal No Cleanup->Disposal Success Safe Protocol Completion Disposal->Success

Exposure mitigation and handling workflow for halogenated acrylate derivatives.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press; 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor; 2011. URL:[Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. 8th Edition. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910 Subpart I). URL:[Link]

Sources

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